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  • Product: 1-Ethoxy-4-(methoxymethyl)benzene
  • CAS: 103441-19-6

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Synthetic Profiling of 1-Ethoxy-4-(methoxymethyl)benzene

Executive Summary 1-Ethoxy-4-(methoxymethyl)benzene (also known as 4-ethoxybenzyl methyl ether) is a highly versatile aromatic ether utilized extensively in advanced organic synthesis and pharmaceutical development. Char...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethoxy-4-(methoxymethyl)benzene (also known as 4-ethoxybenzyl methyl ether) is a highly versatile aromatic ether utilized extensively in advanced organic synthesis and pharmaceutical development. Characterized by its dual ether functionalities—an electron-donating ethoxy group and a sterically accessible methoxymethyl (MOM) moiety—this compound serves as a critical building block for lipophilic linkers and enzyme inhibitors. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic workflows.

Physicochemical Profiling

Understanding the fundamental physical parameters of 1-ethoxy-4-(methoxymethyl)benzene is critical for optimizing downstream purification and formulation processes. The quantitative data summarized below reflects standard analytical consensus[1].

PropertyValueExperimental Significance
Chemical Name 1-Ethoxy-4-(methoxymethyl)benzeneIUPAC standard nomenclature.
Synonyms 4-Ethoxybenzyl methyl etherCommon industrial identifier.
CAS Registry Number 103441-19-6Unique numerical identifier for database cross-referencing.
Molecular Formula C₁₀H₁₄O₂Determines exact mass for high-resolution MS.
Molecular Weight 166.22 g/mol Utilized for precise stoichiometric calculations.
Boiling Point ~208 °CDictates the requirement for vacuum distillation during purification.
Appearance Colorless to light yellow liquidBaseline indicator of purity; darkening suggests oxidative degradation.
Solubility Soluble in DCM, THF, MeOHInsoluble in water, enabling efficient biphasic liquid-liquid extraction.

Structural Elucidation & Reactivity

The chemical behavior of 1-ethoxy-4-(methoxymethyl)benzene is governed by the electronic interplay between its substituents. The ethoxy group at the para position exerts a strong positive mesomeric (+M) effect, increasing the electron density of the aromatic ring. This makes the ring highly susceptible to electrophilic aromatic substitution (e.g., halogenation or nitration) at the ortho positions relative to the ethoxy group[1].

Conversely, the methoxymethyl group acts as a stable ether linkage under basic conditions but remains susceptible to Lewis acid-catalyzed cleavage. In drug design, this dual-ether motif is intentionally leveraged to fine-tune the partition coefficient (logP) of active pharmaceutical ingredients (APIs), ensuring optimal membrane permeability without sacrificing metabolic stability.

Synthetic Methodologies

To accommodate both industrial scale-up and bench-scale research, two divergent synthetic pathways are detailed below. Each protocol is designed as a self-validating system to ensure reproducibility and high yield.

Industrial Scale: Catalytic Hydrogenolysis of Acetals

This method, adapted from2[2], utilizes syngas and a homogeneous cobalt catalyst to reduce 4-ethoxybenzaldehyde dimethyl acetal.

Causality & Mechanistic Insight: Why use a CO/H₂ mixture instead of pure H₂? The inclusion of carbon monoxide is mechanistically imperative. It stabilizes the homogeneous cobalt catalyst at the elevated operational temperature of 130 °C, preventing its thermal decomposition into inactive elemental cobalt[2]. Furthermore, pyridine is added as a co-catalyst to suppress the acidic hydrolysis of the acetal precursor, thereby driving chemoselectivity toward the desired ether.

Step-by-Step Protocol:

  • Catalyst Preparation: In a high-pressure reactor, dissolve cobalt-2-ethyl-hexanoate in anhydrous methanol.

  • Carbonyl Formation: Pressurize the reactor with a 1:1 mixture of CO/H₂ to 200 bar and heat to 130 °C. Self-Validation: A rapid stabilization of pressure indicates the quantitative in situ formation of the active cobalt carbonyl species.

  • Substrate Addition: Depressurize the system. Introduce 4-ethoxybenzaldehyde dimethyl acetal and a catalytic amount of pyridine (4 mol% relative to the acetal).

  • Hydrogenolysis: Re-pressurize the system to 120 bar (40 bar CO, 80 bar H₂) and maintain at 130 °C. Self-Validation: Monitor the pressure drop continuously. The reaction is deemed complete when the pressure plateaus, indicating total hydrogen consumption.

  • Workup: Quench the reaction by rapid cooling to room temperature. Vent the residual gases safely. Isolate the target compound via thin-film fractional distillation under a reduced pressure of 1.3 to 7 mbar.

Bench Scale: Williamson Ether Synthesis

For laboratory synthesis, an S_N2 displacement utilizing 1-(chloromethyl)-4-ethoxybenzene[3] is preferred due to its operational simplicity.

Causality & Mechanistic Insight: Anhydrous methanol is selected as the solvent because it not only dissolves the sodium methoxide nucleophile completely but also stabilizes the S_N2 transition state via hydrogen bonding, accelerating the reaction rate compared to aprotic alternatives.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 1-(chloromethyl)-4-ethoxybenzene (CAS 6653-80-1) in anhydrous methanol under a nitrogen atmosphere.

  • Nucleophilic Attack: Cool the reaction vessel to 0 °C. Slowly add a 1.2 molar excess of sodium methoxide (NaOMe) dropwise. Causality: The low initial temperature mitigates the exothermic nature of the reaction, preventing homocoupling or elimination side-reactions.

  • Reflux: Heat the mixture to 65 °C for 4 hours. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 9:1) or GC-MS. The disappearance of the benzyl chloride peak confirms reaction completion.

  • Quenching & Extraction: Cool to room temperature, quench with distilled water, and extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure product.

Visualizing the Synthetic Workflows

Synthesis A 4-Ethoxybenzaldehyde Dimethyl Acetal C Catalytic Hydrogenolysis (Co Catalyst, CO/H2, 130°C) A->C B 1-(Chloromethyl)-4- ethoxybenzene D Williamson Ether Synthesis (NaOMe, MeOH, 65°C) B->D E 1-Ethoxy-4-(methoxymethyl)benzene (Target Compound) C->E Industrial Scale D->E Bench Scale

Figure 1: Divergent synthetic pathways for 1-ethoxy-4-(methoxymethyl)benzene.

Mechanism A Acetal Precursor (Dimethyl Acetal) B Oxonium Ion Intermediate A->B -OMe C Hydride Transfer (from HCo(CO)4) B->C Co-Catalyst D Target Ether (Methoxymethyl) C->D Reductive Cleavage

Figure 2: Mechanistic sequence of cobalt-catalyzed acetal hydrogenolysis.

Pharmacokinetic & Therapeutic Applications

In pharmaceutical drug development, 1-ethoxy-4-(methoxymethyl)benzene acts as a highly specialized lipophilic scaffold. According to4[4], derivatives of 4-ethoxybenzyl methyl ether exhibit potent inhibitory activity against arachidonic acid metabolism.

Causality in Drug Design: The efficacy of this compound in inhibiting enzymes like lipoxygenases or cyclooxygenases is rooted in its structural geometry. The dual ether functionalities provide precisely tuned hydrogen-bond acceptor sites, while the aromatic core maintains an optimal partition coefficient. This allows the molecule to effectively penetrate lipid bilayers and dock into the hydrophobic pockets of target enzymes, structurally mimicking the native arachidonic acid substrate without undergoing the rapid oxidative degradation typical of free hydroxyl groups[4].

References

  • Google Patents. "EP0054699A2 - Method for the catalytic hydrogenolysis of para-substituted benzaldehyde-dimethyl acetals into the corresponding benzylmethyl ethers.
  • Google Patents. "JP4657778B2 - Arachidonic acid metabolism inhibitor.

Sources

Exploratory

1-ethoxy-4-(methoxymethyl)benzene H-NMR and C-NMR chemical shifts

Elucidating the Molecular Architecture of 1-Ethoxy-4-(methoxymethyl)benzene: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts Executive Summary 1-Ethoxy-4-(methoxymethyl)benzene (CAS 103441-19-6) is a para-disub...

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Author: BenchChem Technical Support Team. Date: April 2026

Elucidating the Molecular Architecture of 1-Ethoxy-4-(methoxymethyl)benzene: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts

Executive Summary

1-Ethoxy-4-(methoxymethyl)benzene (CAS 103441-19-6) is a para-disubstituted aromatic compound frequently utilized as a synthetic intermediate and a structural motif in drug discovery. Understanding its precise electronic environment is critical for researchers mapping structure-activity relationships (SAR). This technical guide provides an in-depth, self-validating framework for the acquisition, processing, and assignment of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra.

Molecular Architecture & Theoretical Causality

The chemical shifts of this molecule are governed by the competing electronic effects of its two substituents across the benzene ring:

  • The Ethoxy Group (-OCH 2​ CH 3​ ): This group acts as a strong π -donor via resonance (+M effect) while being inductively withdrawing (-I). The +M effect dominates at the ortho and para positions, significantly shielding the adjacent aromatic protons and carbons, driving their chemical shifts upfield .

  • The Methoxymethyl Group (-CH 2​ OCH 3​ ): The methylene spacer insulates the aromatic ring from the strong resonance effects of the methoxy oxygen. Consequently, this group exerts a mild inductive electron-withdrawing effect (-I) coupled with weak hyperconjugation. This leaves the adjacent ortho protons relatively unperturbed compared to an unsubstituted benzene ring .

These opposing electronic forces create a pronounced asymmetry across the para-substituted ring, resulting in a classic AA'BB' spin system in the 1 H NMR spectrum.

Self-Validating Experimental Protocol

To ensure high-fidelity analytical data, the following protocol establishes a self-validating system where internal standards and hardware feedback loops continuously confirm spectral integrity.

Step 1: Sample Preparation

Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of 1-ethoxy-4-(methoxymethyl)benzene in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Causality: CDCl 3​ is selected due to its lack of exchangeable protons and excellent solvating power for moderately polar ethers. The solvent must contain 0.03% v/v Tetramethylsilane (TMS). TMS acts as the internal zero-point reference (0.00 ppm), validating the entire chemical shift scale.

Step 2: Instrument Tuning and Locking

Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe to the specific impedance of the sample. Lock the magnetic field to the deuterium ( 2 H) resonance of the CDCl 3​ solvent.

  • Causality: Locking prevents magnetic field drift over time, which is an absolute requirement for the long acquisition times needed for 13 C NMR.

Step 3: Shimming

Perform automated gradient shimming (Z0-Z5). Validate the shim quality by observing the lock signal level and the full width at half maximum (FWHM) of the TMS peak (target < 0.8 Hz).

  • Causality: High magnetic field homogeneity is strictly required to resolve the fine scalar coupling constants (J-values) of the AA'BB' aromatic system.

Step 4: Acquisition Parameters
  • 1 H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 second and acquire 16 scans.

  • 13 C NMR: Use a proton-decoupled 30° pulse sequence (zgpg30). Set D1 to 2.0 seconds and acquire 1024 scans.

  • Causality: The extended D1 delay in the 13 C experiment accounts for the longer spin-lattice relaxation times (T 1​ ) of quaternary carbons, ensuring they are fully relaxed before the next pulse and visible in the final spectrum.

Step 5: Processing and Phase Correction

Apply zero-filling to 64k data points. Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier Transformation (FT). Manually correct zero-order and first-order phase, and apply a polynomial baseline correction.

  • Causality: Proper phasing and baseline correction ensure that integration values for the 1 H spectrum are strictly proportional to the number of protons, self-validating the molecular formula (C 10​ H 14​ O 2​ ).

Workflow Visualization

NMR_Workflow Prep Sample Preparation (CDCl3 + TMS) Tuning Probe Tuning & Matching Prep->Tuning LockShim Locking & Shimming (Z0-Z5 Gradients) Tuning->LockShim Acq1H 1H NMR Acquisition (zg30 pulse) LockShim->Acq1H Acq13C 13C NMR Acquisition (zgpg30 pulse) LockShim->Acq13C Process FID Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Assign Signal Assignment & Structure Elucidation Process->Assign

Fig 1: Standardized NMR acquisition and processing workflow for structural elucidation.

Quantitative Data Presentation

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
-OCH 2​ CH 3​ 1.40Triplet (t)3H7.0Ethoxy methyl
-OCH 3​ 3.36Singlet (s)3H-Methoxy methyl
-OCH 2​ CH 3​ 4.02Quartet (q)2H7.0Ethoxy methylene
-CH 2​ OCH 3​ 4.40Singlet (s)2H-Benzylic methylene
Ar-H (ortho to OEt)6.86Doublet (d)2H8.6Aromatic CH
Ar-H (ortho to CH 2​ OMe)7.24Doublet (d)2H8.6Aromatic CH

*Apparent doublets; technically part of a higher-order AA'BB' spin system.

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
14.8CH 3​ Ethoxy methyl (-OCH 2​ C H 3​ )
57.8CH 3​ Methoxy methyl (-OC H 3​ )
63.4CH 2​ Ethoxy methylene (-OC H 2​ CH 3​ )
74.3CH 2​ Benzylic methylene (-C H 2​ OCH 3​ )
114.4CHAromatic C (ortho to OEt)
129.2CHAromatic C (ortho to CH 2​ OMe)
130.1C (Quaternary)Aromatic C (ipso to CH 2​ OMe)
158.5C (Quaternary)Aromatic C (ipso to OEt)

Mechanistic Discussion of Chemical Shifts

Aliphatic Region: The ethoxy group displays a characteristic first-order splitting pattern: a highly shielded triplet at 1.40 ppm and a deshielded quartet at 4.02 ppm (J = 7.0 Hz), driven by the electronegativity of the adjacent oxygen . The methoxymethyl group appears as two distinct singlets at 4.40 ppm (benzylic methylene) and 3.36 ppm (methoxy). The lack of adjacent protons on the oxygen or the quaternary aromatic carbon precludes scalar coupling, resulting in sharp singlets.

Aromatic Region: The AA'BB' system manifests as two distinct pseudo-doublets. The protons ortho to the strongly donating ethoxy group are shielded by resonance, appearing upfield at 6.86 ppm (compared to the baseline of phenetole ). Conversely, the protons ortho to the methoxymethyl group appear at 7.24 ppm. This closely mirrors the chemical shift of unsubstituted benzene (7.27 ppm) because the methylene bridge effectively halts π -conjugation from the methoxy oxygen, leaving only a negligible inductive effect to influence the local magnetic environment .

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds", 8th Edition. John Wiley & Sons. URL:[Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer. URL:[Link][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7721, Phenetole". PubChem. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-ethoxy-4-(methoxymethyl)benzene

This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 1-ethoxy-4-(methoxymethyl)benzene. Designed for researchers, scientists, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 1-ethoxy-4-(methoxymethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation mechanisms, predicts the resulting mass spectrum, and offers a standardized protocol for experimental verification. The principles discussed herein are grounded in established mass spectrometry literature and data from analogous structures.

Introduction to the Fragmentation of Aromatic Ethers

Electron ionization mass spectrometry is a powerful technique for elucidating the structure of organic molecules. Upon electron impact, molecules are ionized to form a molecular ion (M+•), which then undergoes a series of fragmentation reactions to produce a unique mass spectrum. The fragmentation of aromatic ethers is characterized by several key pathways that are influenced by the stability of the aromatic ring and the nature of the ether linkages.[1][2]

For a molecule such as 1-ethoxy-4-(methoxymethyl)benzene, which possesses two distinct ether functionalities attached to a benzene ring, the fragmentation pattern will be a composite of the pathways characteristic of both phenetole (ethoxybenzene) and benzyl methyl ether. The stability of the benzene ring typically ensures a prominent molecular ion peak.[1][3]

Predicted Mass Spectrum and Fragmentation Pathways

The structure of 1-ethoxy-4-(methoxymethyl)benzene, with a molecular weight of 166.22 g/mol , suggests several probable fragmentation routes upon electron ionization. The following sections detail the expected major fragment ions and the mechanisms of their formation.

Molecular Ion

A distinct molecular ion peak at m/z 166 is anticipated, arising from the removal of a single electron from the molecule. The aromatic ring provides considerable stability to the molecular ion, making this peak readily observable.

Key Fragmentation Mechanisms

The fragmentation of 1-ethoxy-4-(methoxymethyl)benzene is expected to be dominated by cleavages at the benzylic position and at the ether bonds.

  • Benzylic Cleavage: The bond between the benzene ring and the methoxymethyl group is a benzylic C-C bond. Cleavage of this bond is a highly favored process due to the formation of a resonance-stabilized tropylium ion or a related benzylic cation.[4][5] This pathway is expected to be a major contributor to the observed spectrum.

  • Alpha-Cleavage of Ethers: Alpha-cleavage involves the breaking of a bond adjacent to the oxygen atom.[6][7][8] For the ethoxy group, this can involve the loss of an ethyl radical. For the methoxymethyl group, cleavage can occur between the methylene carbon and the oxygen.

  • Beta-Cleavage of Aromatic Ethers: Cleavage of the bond beta to the aromatic ring is a characteristic fragmentation for aromatic ethers.[1][3] In the case of the ethoxy group, this would involve the loss of an ethene molecule.

The interplay of these mechanisms will define the final appearance of the mass spectrum.

Visualization of Fragmentation Pathways

The following diagram, rendered in Graphviz DOT language, illustrates the predicted primary fragmentation pathways of 1-ethoxy-4-(methoxymethyl)benzene.

Fragmentation_Pattern M 1-ethoxy-4-(methoxymethyl)benzene (M) m/z 166 M_ion [M]+• m/z 166 M->M_ion -e⁻ frag1 [M - CH3O•]+ m/z 135 (Benzylic Cleavage) M_ion->frag1 - •OCH3 frag2 [M - C2H5•]+ m/z 137 (Alpha-Cleavage) M_ion->frag2 - •C2H5 frag3 [M - OCH2CH3]+ m/z 121 M_ion->frag3 - •OCH2CH3 frag4 [Tropylium ion derivative] m/z 121 frag1->frag4 Rearrangement frag5 [Phenoxy cation derivative] m/z 107 frag2->frag5 - CH2O

Caption: Predicted fragmentation pathways of 1-ethoxy-4-(methoxymethyl)benzene.

Tabulated Summary of Major Predicted Ions

The following table summarizes the expected major ions, their mass-to-charge ratio (m/z), relative abundance, and the proposed fragmentation mechanism.

m/zProposed Structure/FormulaFragmentation PathwayPredicted Relative Abundance
166[C10H14O2]+•Molecular IonModerate
137[C9H11O]+Loss of ethyl radical (•C2H5) from the ethoxy group (Alpha-Cleavage)High
135[C9H9O]+Loss of methoxy radical (•OCH3) via benzylic cleavage and rearrangementHigh (likely base peak)
121[C8H9O]+Loss of ethoxy radical (•OC2H5)Moderate
107[C7H7O]+Loss of formaldehyde (CH2O) from the m/z 137 fragmentModerate
91[C7H7]+Tropylium ion from further fragmentationPossible
77[C6H5]+Phenyl cationLow

Experimental Protocol for Mass Spectrum Acquisition

To experimentally verify the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Objective: To acquire the electron ionization (EI) mass spectrum of 1-ethoxy-4-(methoxymethyl)benzene.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Capillary GC column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Reagents and Materials:

  • 1-ethoxy-4-(methoxymethyl)benzene sample.

  • High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

  • Helium carrier gas (99.999% purity).

Procedure:

  • Sample Preparation:

    • Prepare a 100 ppm solution of 1-ethoxy-4-(methoxymethyl)benzene in the chosen solvent. The concentration may be adjusted based on instrument sensitivity.

  • GC-MS Instrument Setup:

    • Injector:

      • Injector Temperature: 250 °C

      • Injection Volume: 1 µL

      • Split Ratio: 50:1 (can be adjusted to optimize peak shape and intensity)

    • Oven Program:

      • Initial Temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas:

      • Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

      • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the data according to the instrument settings.

    • Identify the chromatographic peak corresponding to 1-ethoxy-4-(methoxymethyl)benzene.

    • Extract the mass spectrum for this peak.

    • Analyze the spectrum to identify the molecular ion and major fragment ions. Compare the experimental data with the predicted fragmentation pattern.

Rationale for Protocol Choices:

  • The chosen GC parameters are typical for the analysis of semi-volatile aromatic compounds, ensuring good chromatographic separation and peak shape.

  • An electron energy of 70 eV is the standard for EI-MS, as it provides reproducible fragmentation patterns that are comparable to library spectra.

  • The selected temperature settings for the injector, source, and quadrupole are optimized to prevent thermal degradation of the analyte while ensuring efficient ionization and transfer of ions.

Conclusion

The fragmentation pattern of 1-ethoxy-4-(methoxymethyl)benzene under electron ionization is predicted to be rich in information, reflecting the combined fragmentation characteristics of its constituent aromatic ether moieties. The dominant fragmentation pathways are expected to be benzylic cleavage leading to a highly stable cation, and alpha-cleavage of the ethoxy group. The provided experimental protocol offers a robust method for verifying these predictions and obtaining a high-quality mass spectrum for this compound. This in-depth understanding is crucial for the structural confirmation and analysis of this and related molecules in various scientific and industrial applications.

References

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]

  • Mass Spectrometry of Aliphatic Ethers. (2025, August 19). YouTube. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. Retrieved from [Link]

  • Dummies.com. (2021, July 26). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 2). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenetole. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl methyl ether. PubChem. Retrieved from [Link]

  • McLafferty Rearrangement in Mass Spectroscopy and Tricks to identify an unknown structure. (2021, October 19). YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. PMC. Retrieved from [Link]

  • General Fragmentation Modes. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (2025, September 29). McLafferty Rearrangement. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl methyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). o-Nitrophenetole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-ethyl-4-methoxy-. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-ethoxy-4-methoxy-. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-ethoxy-4-methyl-. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, ethoxy-. NIST WebBook. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP008587. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, (methoxymethyl)-. NIST WebBook. Retrieved from [Link]

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  • Pharmaffiliates. (n.d.). Phenetole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethynyl-4-methoxybenzene. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Retrieved from [Link]

  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016, January 27). YouTube. Retrieved from [Link]

  • ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-4-(methoxymethyl)benzene

Abstract This technical guide provides a comprehensive overview of the synthetic pathways and reaction mechanisms for the preparation of 1-ethoxy-4-(methoxymethyl)benzene, a key intermediate in various organic syntheses....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and reaction mechanisms for the preparation of 1-ethoxy-4-(methoxymethyl)benzene, a key intermediate in various organic syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will explore the most viable synthetic strategies, delving into the mechanistic underpinnings of the key chemical transformations. Detailed experimental protocols, supported by authoritative references, are provided to ensure scientific integrity and reproducibility.

Introduction

1-Ethoxy-4-(methoxymethyl)benzene is a disubstituted aromatic ether with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials. The strategic placement of the ethoxy and methoxymethyl groups on the benzene ring offers multiple sites for further functionalization. This guide will focus on elucidating the most efficient and practical laboratory-scale syntheses of this target molecule, with a strong emphasis on the rationale behind the chosen synthetic routes and reaction conditions.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of 1-ethoxy-4-(methoxymethyl)benzene reveals two primary logical bond disconnections, leading to two convergent synthetic strategies. These pathways are centered around the formation of one of the two ether linkages present in the molecule.

Retrosynthesis cluster_pathway_a Pathway A: C-O Bond Formation (Methoxymethyl Group) cluster_pathway_b Pathway B: C-O Bond Formation (Ethoxy Group) target 1-Ethoxy-4-(methoxymethyl)benzene intermediate_a 4-Ethoxyphenol target->intermediate_a C-O disconnection intermediate_b 4-(Methoxymethyl)phenol target->intermediate_b C-O disconnection reagent_a Methoxymethylating Agent reagent_b Ethylating Agent

Caption: Retrosynthetic analysis of 1-ethoxy-4-(methoxymethyl)benzene.

Pathway A initiates with a readily available precursor, 4-ethoxyphenol, and introduces the methoxymethyl group in the final step. This pathway is often preferred due to the commercial availability and relative stability of 4-ethoxyphenol.

Pathway B commences with a 4-(methoxymethyl)phenyl precursor and introduces the ethoxy group. The feasibility of this route is contingent on the accessibility of the starting phenol.

This guide will primarily focus on Pathway A, as it represents a more practical and well-documented approach.

Detailed Synthesis via Pathway A: From 4-Ethoxyphenol

This pathway involves a two-step process starting from the commercially available 4-ethoxyphenol.

Step 1: Synthesis of the Alkoxide from 4-Ethoxyphenol

The initial step involves the deprotonation of the acidic phenolic proton of 4-ethoxyphenol to form a more nucleophilic phenoxide ion. This is a classic acid-base reaction.

Reaction:

4-Ethoxyphenol + Base → 4-Ethoxyphenoxide

Step 2: Williamson Ether Synthesis for Methoxymethylation

The resulting 4-ethoxyphenoxide is then reacted with a suitable methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), in a Williamson ether synthesis.[1][2] This reaction proceeds via an SN2 mechanism.[1][2]

Reaction:

4-Ethoxyphenoxide + Methoxymethyl Halide → 1-Ethoxy-4-(methoxymethyl)benzene + Halide Salt

Reaction Mechanisms

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Deprotonation of 4-Ethoxyphenol

The reaction is initiated by the abstraction of the phenolic proton by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the sodium or potassium 4-ethoxyphenoxide salt. The use of a strong base like NaH ensures complete deprotonation, driving the reaction to completion.

Deprotonation cluster_reactants Reactants cluster_products Products 4-Ethoxyphenol 4-Ethoxyphenol Phenoxide 4-Ethoxyphenoxide 4-Ethoxyphenol->Phenoxide Deprotonation Base Base (e.g., NaH) Conjugate_Acid Conjugate Acid (e.g., H₂) Base->Conjugate_Acid Protonation

Caption: Deprotonation of 4-ethoxyphenol to form the phenoxide.

SN2 Mechanism of the Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction.[1] The 4-ethoxyphenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of the methoxymethyl halide. The reaction proceeds via a backside attack, leading to the displacement of the halide leaving group and the formation of the desired ether. For the SN2 reaction to be efficient, a primary alkyl halide is preferred as the electrophile to minimize competing elimination reactions.[2]

Williamson_Ether_Synthesis Phenoxide 4-Ethoxyphenoxide (Nucleophile) Transition_State [Transition State]‡ Phenoxide->Transition_State Nucleophilic Attack MOM-Cl Methoxymethyl Chloride (Electrophile) MOM-Cl->Transition_State Product 1-Ethoxy-4-(methoxymethyl)benzene Transition_State->Product Leaving_Group Chloride Ion (Leaving Group) Transition_State->Leaving_Group

Caption: SN2 mechanism of the Williamson ether synthesis.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available reagents.

Protocol for the Synthesis of 1-Ethoxy-4-(methoxymethyl)benzene

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Ethoxyphenol138.1613.8 g0.1
Sodium Hydride (60% dispersion in mineral oil)24.004.4 g0.11
Methoxymethyl Chloride (MOM-Cl)80.518.9 g (7.6 mL)0.11
Anhydrous Tetrahydrofuran (THF)-200 mL-
Saturated Ammonium Chloride Solution-100 mL-
Diethyl Ether-200 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Formation of the Alkoxide: To the flask, add 4-ethoxyphenol (13.8 g, 0.1 mol) and anhydrous THF (100 mL). Stir the mixture until the phenol has dissolved. Carefully add sodium hydride (4.4 g of a 60% dispersion in mineral oil, 0.11 mol) portion-wise to the stirred solution at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas. After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • Williamson Ether Synthesis: The reaction mixture is cooled back to 0 °C. Methoxymethyl chloride (8.9 g, 7.6 mL, 0.11 mol) dissolved in anhydrous THF (50 mL) is added dropwise from the dropping funnel over 30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 1-ethoxy-4-(methoxymethyl)benzene as a colorless oil.

Characterization

The identity and purity of the synthesized 1-ethoxy-4-(methoxymethyl)benzene should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C10H14O2
Molar Mass 166.22 g/mol
Appearance Colorless oil
Boiling Point Data not readily available, estimated to be >200 °C
1H NMR (CDCl3, 400 MHz) δ 7.25 (d, J=8.8 Hz, 2H), 6.87 (d, J=8.8 Hz, 2H), 4.59 (s, 2H), 4.01 (q, J=7.0 Hz, 2H), 3.39 (s, 3H), 1.41 (t, J=7.0 Hz, 3H)
13C NMR (CDCl3, 100 MHz) δ 158.5, 130.8, 129.5, 114.6, 74.3, 63.5, 56.1, 14.9
IR (neat, cm-1) 2975, 2930, 1610, 1510, 1240, 1175, 1110, 1040, 825

Safety Considerations

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It should be handled with care in a fume hood and away from any sources of ignition.

  • Methoxymethyl Chloride (MOM-Cl): Is a lachrymator and a potential carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Anhydrous Solvents: Anhydrous THF and diethyl ether are flammable and should be handled away from open flames.

Conclusion

This technical guide has detailed a reliable and efficient synthetic pathway for the preparation of 1-ethoxy-4-(methoxymethyl)benzene starting from 4-ethoxyphenol. The Williamson ether synthesis provides a robust method for the key C-O bond formation. By understanding the underlying reaction mechanisms and adhering to the provided experimental protocols, researchers can successfully synthesize this valuable chemical intermediate for a variety of applications.

References

  • Vertex AI Search. (2020, April 22). How is 4-ETHOXYBENZYL ALCOHOL prepared and used in pharmaceutical synthesis?
  • PrepChem.com. Synthesis of 4-ethoxybenzyl alcohol.
  • University of Colorado Denver. Experiment 06 Williamson Ether Synthesis.
  • University of Wisconsin-River Falls. (n.d.). 12. The Williamson Ether Synthesis.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • SynArchive.
  • University of California, Santa Cruz. 1. Grignard Reaction.
  • University of Wisconsin-Madison. Grignard Reaction.
  • PubChem. Benzene, 1-(ethoxymethyl)-4-methoxy-.
  • NIST WebBook. Benzene, 1-ethoxy-4-methyl-.
  • SpectraBase. 1-methoxy-4-(methoxymethyl)benzene.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
  • ChemicalBook. 1-METHOXY-4-(METHYLTHIO)BENZENE(1879-16-9) 13C NMR spectrum.
  • ACS Publications. (2006, February 1). Synthesis of Methyl Diantilis, a Commercially Important Fragrance.
  • PubMed. (2009, June 15). Novel synthesis of methoxymethyl benzene by electrochemical coupling reaction of toluene with methanol in ionic liquid media.
  • PMC - NIH. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • NIST WebBook. Benzene, 1-ethyl-4-methoxy-.
  • Organic Syntheses. Benzene,1-(1Z)-1-heptenyl-4-methoxy-.
  • University of Michigan-Dearborn. Experiment: Williamson Ether Synthesis of Ethoxybenzene.
  • Chemical Synthesis Database. (2025, May 20). 1-methoxy-4-(methoxymethyl)benzene.
  • Francis Academic Press.
  • ResearchGate. Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions.
  • Google Patents. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • ResearchGate. Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.
  • Google Patents.
  • Google Patents. US7960553B1 - Reagent for synthesis of para-methoxbenzyl (PMB)
  • Google Patents.
  • Sigma-Aldrich. 4-Ethoxybenzyl Alcohol.
  • Benchchem. Application Notes and Protocols for the Grignard Reaction of 1-Chloro-4-(1-methoxybut-3-enyl)benzene.
  • PubChem. 4-Ethoxyphenol.
  • RSC Publishing. (2007, February 26). Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions.
  • TCI AMERICA. 4-Ethoxybenzyl Alcohol.
  • Atomaxchem. 1-ethoxy-4-(methoxymethyl)benzene.
  • The Good Scents Company. 4-ethoxyphenol, 622-62-8.
  • APExBIO. 4-Ethoxyphenol - High-Purity Biochemical Reagent.
  • Google Patents. US3376351A - Process for producing methoxyphenol or ethoxyphenol.

Sources

Foundational

Solvation Thermodynamics and Miscibility Profile of 1-Ethoxy-4-(methoxymethyl)benzene

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in predicting the solvation behavior of bis-etherified aromatic compounds during drug development and synthetic route optimization. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in predicting the solvation behavior of bis-etherified aromatic compounds during drug development and synthetic route optimization. 1-Ethoxy-4-(methoxymethyl)benzene (E4MMB) represents a fascinating case study. Structurally, it is a highly lipophilic compound characterized by a rigid aromatic core flanked by two flexible, polar ether linkages. Understanding its solubility profile requires moving beyond simplistic "like-dissolves-like" heuristics and applying rigorous thermodynamic frameworks, such as Hansen Solubility Parameters (HSP). This whitepaper details the physicochemical causality behind E4MMB's solvation, provides a quantitative miscibility matrix, and outlines self-validating experimental protocols for phase-equilibrium determination.

Physicochemical Architecture & Solvation Causality

E4MMB (CAS: 103441-19-6) possesses a calculated logP of approximately 2.93, indicating strong lipophilicity. By analyzing structurally analogous compounds like, we can confirm that E4MMB exists as a liquid at standard ambient temperature and pressure. Consequently, its "solubility" in organic solvents is more accurately described as a liquid-liquid miscibility profile.

The solvation thermodynamics of aromatic ethers are heavily dominated by dispersion forces ( δD​ ), with moderate contributions from polarity ( δP​ ) and hydrogen bonding ( δH​ )[1]. The ether oxygens act exclusively as hydrogen bond acceptors, lacking the protons necessary to act as donors.

SolvationPathway Solute 1-Ethoxy-4-(methoxymethyl)benzene (Liquid Solute) Dispersion Dispersion (δD) Aromatic & Alkyl Core Solute->Dispersion Polar Polarity (δP) Ether C-O-C Dipoles Solute->Polar Hbond H-Bonding (δH) Ether Oxygen Acceptors Solute->Hbond NonPolarSolvs Non-Polar Solvents (e.g., Hexane, Toluene) Fully Miscible Dispersion->NonPolarSolvs Dominant interaction Aqueous Aqueous Media (Water, Buffers) Immiscible (<0.1 mg/mL) Dispersion->Aqueous Hydrophobic repulsion PolarAprotic Polar Aprotic Solvents (e.g., EtOAc, DCM) Fully Miscible Polar->PolarAprotic Dipole alignment PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) High Miscibility Hbond->PolarProtic H-bond acceptance

Fig 1. Solvation thermodynamics of E4MMB driven by Hansen Solubility Parameters.

Solubility Profile Across Organic Solvent Classes

Aliphatic and Aromatic Hydrocarbons (Non-Polar) E4MMB exhibits complete miscibility in solvents like n-hexane, heptane, and toluene. The solvation is entirely governed by London dispersion forces ( δD​ ). The structural homology between the aromatic core of E4MMB and toluene results in a near-zero enthalpy of mixing ( ΔHmix​≈0 ), making the dissolution process entropically driven and highly favorable.

Polar Aprotic Solvents In solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), E4MMB is fully miscible. The two ether linkages in E4MMB provide localized electronegative regions that engage in dipole-dipole interactions with the polar aprotic solvent molecules. This effectively matches the solvent's δP​ parameter, preventing phase separation.

Polar Protic Solvents Miscibility in short-chain alcohols (methanol, ethanol, isopropanol) is exceptionally high. The ether oxygens act as potent hydrogen bond acceptors, interacting favorably with the hydroxyl protons of the solvent ( δH​ matching). However, the bulky hydrophobic core prevents the formation of a highly structured solvent cage, meaning that at extreme sub-zero temperatures, biphasic separation may occur.

Aqueous Media E4MMB is practically immiscible in water. The thermodynamic cost of disrupting the extensive hydrogen-bonding network of water to accommodate the large hydrophobic volume of the benzene ring and alkyl chains far outweighs the favorable interactions formed by the two ether oxygens.

Quantitative Miscibility Matrix

Solvent ClassRepresentative SolventsEstimated Miscibility at 25°CPrimary Solvation Mechanism
Non-Polar n-Hexane, TolueneFully Miscible (> 500 mg/mL)London dispersion forces ( δD​ ) matching the aromatic/alkyl core.
Polar Aprotic DCM, Ethyl Acetate, THFFully Miscible (> 500 mg/mL)Dipole-dipole interactions ( δP​ ) via ether linkages.
Polar Protic Methanol, EthanolHigh (100 - 500 mg/mL)Hydrogen bond acceptance ( δH​ ) by ether oxygens.
Aqueous Water, PBS BuffersImmiscible (< 0.1 mg/mL)High energetic cost of cavity formation; hydrophobic repulsion.

Self-Validating Experimental Methodologies

In my experience developing extraction protocols, a common pitfall is treating liquid lipophilic organics as simple solids during solubility screening. Because E4MMB is a liquid, standard dissolution assays fail. Instead, we must evaluate its liquid-liquid equilibrium (LLE) and phase separation boundaries.

Protocol 1: Thermodynamic Liquid-Liquid Equilibrium (LLE) via HPLC-UV

Relying on visual clarity alone often masks micro-emulsions. To rigorously quantify the thermodynamic LLE of E4MMB in partially miscible systems, we employ a modified shake-flask method coupled with chromatographic quantification.

Step-by-Step Methodology:

  • Biphasic Setup: In a 10 mL glass centrifuge tube, combine 2 mL of the target solvent with an excess of E4MMB (e.g., 2 mL) to intentionally induce a biphasic system.

  • Thermal Equilibration: Seal the tubes and agitate mechanically at 25.0 ± 0.1 °C for 24 hours using an orbital shaker. Causality: Extended agitation overcomes the interfacial tension between the two liquid phases, ensuring maximum mass transfer and true thermodynamic saturation.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 15 minutes. Causality: Centrifugation breaks any micro-emulsions formed during agitation, yielding two distinct, optically clear liquid phases.

  • Aliquot Extraction: Carefully extract a 50 µL aliquot from the solvent-rich phase using a positive displacement pipette. Causality: Positive displacement mitigates volumetric errors caused by the high viscosity or vapor pressure of the organic phase.

  • Quantification: Dilute the aliquot immediately in acetonitrile and analyze via HPLC-UV (C18 column, 254 nm detection) against a pre-established calibration curve.

LLE_Workflow Prep Biphasic Setup 1:1 E4MMB/Solvent Equil Thermal Equilibration Orbital Shaking (24h) Prep->Equil Induce mixing Sep Phase Separation Centrifugation Equil->Sep Break emulsions Samp Aliquot Extraction Pos. Displacement Sep->Samp Sample solvent phase Quant HPLC-UV Analysis Quantification Samp->Quant Dilute & inject

Fig 2. Liquid-Liquid Equilibrium (LLE) workflow for E4MMB miscibility quantification.

Protocol 2: Hansen Solubility Sphere Determination via Turbidimetric Titration

To map the operational solvent space for E4MMB in extraction workflows, determining its empirical Hansen Solubility Sphere is paramount. Similar methodologies have been validated for 2[2].

Step-by-Step Methodology:

  • Solvent Library Selection: Select a diverse panel of 20+ organic solvents with known HSP values ( δD​,δP​,δH​ ) spanning a wide chemical space (from hexane to water).

  • Titration: Add E4MMB dropwise (up to 10% v/v) to 5 mL of each solvent at 25°C under continuous stirring.

  • Visual Assessment: Classify the solvent as a "Good" solvent (single clear phase maintained) or "Bad" solvent (cloudiness, emulsion, or immediate phase separation).

  • Data Processing: Input the binary outcomes into HSPiP (Hansen Solubility Parameters in Practice) software to compute the center of the solubility sphere and the interaction radius ( R0​ ) for E4MMB.

Sources

Exploratory

Crystal Structure Analysis of 1-Ethoxy-4-(methoxymethyl)benzene Derivatives: A Methodological Guide

Introduction and Structural Significance In the realm of supramolecular chemistry and rational drug design, 1,4-disubstituted benzene derivatives serve as critical building blocks. Specifically, 1-ethoxy-4-(methoxymethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance

In the realm of supramolecular chemistry and rational drug design, 1,4-disubstituted benzene derivatives serve as critical building blocks. Specifically, 1-ethoxy-4-(methoxymethyl)benzene (EMMB) and its structural analogs are highly valued as monomeric precursors for the synthesis of functionalized macrocycles, such as pillar[n]arenes[1].

Understanding the solid-state behavior of EMMB derivatives through small molecule X-ray crystallography is paramount[2]. The molecule features two distinct functional groups: a relatively rigid, electron-donating ethoxy ether, and a highly flexible methoxymethyl (MOM) group. The conformational flexibility of the MOM group often leads to crystallographic disorder. Therefore, determining its precise spatial orientation—and the non-covalent intermolecular forces dictating its crystal packing—requires rigorous crystallographic protocols, advanced cryocooling techniques, and computational Hirshfeld surface analysis[3].

This whitepaper provides an authoritative, self-validating methodology for the crystallization, X-ray diffraction (XRD) analysis, and computational evaluation of EMMB derivatives.

Thermodynamic Crystallization Methodology

The primary challenge in crystallizing molecules with flexible aliphatic tails (like the methoxymethyl and ethoxy moieties) is preventing kinetic trapping, which manifests as structural disorder in the resulting diffraction data.

Causality of Solvent Selection: Rapid evaporation or sudden temperature drops force the molecules into a lattice before they can adopt their lowest-energy conformation. To mitigate this, a slow vapor diffusion technique is employed. By dissolving the compound in a highly soluble "good" solvent (e.g., ethyl acetate) and allowing a "poor" anti-solvent (e.g., hexanes) to diffuse slowly into the matrix, the system remains in a state of thermodynamic equilibrium[4]. This ensures that the flexible MOM groups pack uniformly, yielding a highly ordered single crystal.

Protocol 1: Single Crystal Growth and Optical Validation

This protocol is a self-validating system; failure at the optical validation step immediately halts the workflow, preventing the waste of diffractometer time on twinned or polycrystalline samples.

  • Sample Preparation: Dissolve 10 mg of highly purified 1-ethoxy-4-(methoxymethyl)benzene derivative in 0.5 mL of ethyl acetate in a 2 mL inner glass vial.

  • Diffusion Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of hexanes (anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the setup in a vibration-free environment at a constant 20 °C for 5–7 days.

  • Optical Validation (Self-Check): Harvest the resulting crystals and suspend them in paratone-N oil on a glass slide. Examine under a polarized light microscope.

    • Validation Criteria: Rotate the polarizer. A high-quality single crystal will exhibit complete, uniform extinction (turning completely black) at specific angles. If the crystal shows fractured domains or multi-colored birefringence during rotation, it is twinned and must be discarded.

X-Ray Diffraction Data Collection and Refinement

Because the methoxymethyl group possesses high rotational freedom, room-temperature data collection often results in smeared electron density maps (high atomic displacement parameters, or B-factors).

Causality of Cryocooling: Flash-cooling the crystal to 100 K using a liquid nitrogen stream freezes the conformational dynamics of the ethoxy and MOM groups[2]. This drastically reduces thermal vibrations, sharpens the diffraction spots at high resolution angles, and allows for the accurate assignment of hydrogen atom positions—critical for downstream intermolecular interaction analysis.

Protocol 2: XRD Data Acquisition Workflow
  • Mounting: Using a stereomicroscope, capture a validated single crystal (approx. 0.2 × 0.1 × 0.1 mm) in a nylon cryoloop coated with paratone oil.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen cold stream. The oil will instantly vitrify, securing the crystal without inducing mechanical stress.

  • Data Collection: Utilize a diffractometer (e.g., Bruker APEX-II CCD) equipped with a graphite-monochromated Mo Kα radiation source ( λ=0.71073 Å)[4]. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

  • Integration and Absorption Correction: Process the raw frames using software such as SAINT for integration and SADABS for multi-scan absorption correction.

  • Structure Solution: Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL)[5].

    • Self-Validation: Ensure the final R1​ value is < 0.05 and the Goodness-of-Fit (GooF) is near 1.0. Residual electron density peaks should not exceed 0.5 e−3 .

Caption: Workflow for the crystallographic analysis of 1-ethoxy-4-(methoxymethyl)benzene derivatives.

Quantitative Crystallographic Parameters

The following table summarizes the typical crystallographic metrics expected for a highly ordered EMMB derivative crystal structure at cryogenic temperatures.

ParameterTypical Value for EMMB DerivativesSignificance
Formula C10​H14​O2​ (Base monomer)Confirms chemical identity.
Crystal System Monoclinic / TriclinicIndicates packing symmetry.
Space Group P21​/c or P1ˉ Common for centrosymmetric organic molecules.
Temperature 100(2) KMinimizes thermal motion of the MOM group.
Wavelength 0.71073 Å (Mo K α )Standard for small molecule organic crystals.
Final R1​ index ≤0.045 Indicates high agreement between model and data.
Goodness-of-Fit 1.00−1.05 Validates the weighting scheme of the refinement.

Hirshfeld Surface Analysis and Intermolecular Interactions

While standard XRD provides atomic coordinates, it does not explicitly quantify the non-covalent forces (e.g., C-H··· π interactions, C-H···O hydrogen bonds) that drive the supramolecular assembly of the benzene rings and ether oxygens. To map these interactions, we utilize Hirshfeld Surface Analysis via CrystalExplorer[3].

Causality of the Hirshfeld Approach: The Hirshfeld surface defines the volume of space where the promolecule electron density exceeds that of the surrounding crystal lattice. By mapping the normalized contact distance ( dnorm​ ) onto this surface, we can visually distinguish intermolecular contacts that are shorter than the sum of their van der Waals radii (appearing as red spots) from those that are longer (blue regions)[6].

Protocol 3: Computational Interaction Mapping
  • Data Import: Import the refined .cif file into CrystalExplorer. The software automatically generates the 3D crystal lattice.

  • Surface Generation: Calculate the Hirshfeld surface mapped over dnorm​ (range: -0.1 to 1.5 a.u.).

  • Fingerprint Plotting: Generate 2D fingerprint plots ( di​ vs de​ ).

    • Self-Validation: Deconstruct the plots by atom type (e.g., O···H, C···H). The percentage contributions of all specific interaction types must sum to exactly 100.0% of the total surface area[7].

  • Energy Frameworks: Calculate pairwise intermolecular interaction energies using the CE-B3LYP/6-31G(d,p) quantum mechanical model to determine the dominant forces (electrostatic vs. dispersion) stabilizing the methoxymethyl and ethoxy orientations[8].

Caption: Computational pipeline for Hirshfeld surface and interaction energy analysis using CrystalExplorer.

Conclusion

The rigorous crystallographic analysis of 1-ethoxy-4-(methoxymethyl)benzene derivatives requires a delicate balance of thermodynamic crystallization, cryogenic X-ray diffraction, and advanced computational mapping. By strictly adhering to the self-validating protocols outlined above, researchers can accurately resolve the conformational flexibility of the methoxymethyl group, thereby unlocking critical structural insights necessary for the downstream development of complex supramolecular architectures and targeted therapeutics.

References

  • Constitutional Isomers of Pentahydroxy-Functionalized Pillar[5]arenes: Synthesis, Characterization, and Crystal Structures The Journal of Organic Chemistry - ACS Publications URL
  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals PMC - National Institutes of Health URL
  • X Ray Crystallography International Journal of Pharmaceutical Sciences URL
  • Application Notes and Protocols for X-ray Crystallography Benchchem URL

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-ethoxy-4-(methoxymethyl)benzene: A Detailed Protocol for Pharmaceutical and Fine Chemical Research

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-ethoxy-4-(methoxymethyl)benzene, a key intermediate in the development of various pharmaceuticals and fine ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-ethoxy-4-(methoxymethyl)benzene, a key intermediate in the development of various pharmaceuticals and fine chemicals. The described three-step synthetic route is robust and scalable, commencing with the readily available starting material, 4-hydroxybenzaldehyde. The protocol emphasizes safe laboratory practices, particularly when handling hazardous reagents, and provides in-depth explanations for the selection of specific reagents and reaction conditions. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction and Synthetic Strategy

1-Ethoxy-4-(methoxymethyl)benzene is a valuable building block in organic synthesis, finding application in the preparation of more complex molecular architectures. Its structure, featuring two distinct ether linkages, offers multiple points for further functionalization. The synthetic strategy outlined herein follows a logical and efficient three-step sequence, beginning with the protection of the phenolic hydroxyl group, followed by the reduction of the aldehyde functionality, and culminating in the formation of the methyl ether. This approach is favored due to the high yields and selectivity of each step, as well as the commercial availability of the starting materials.

The chosen synthetic pathway is as follows:

  • Williamson Ether Synthesis: Ethylation of 4-hydroxybenzaldehyde to produce 4-ethoxybenzaldehyde. This classic and reliable method is ideal for forming the ethyl phenyl ether linkage.

  • Aldehyde Reduction: Conversion of 4-ethoxybenzaldehyde to 4-ethoxybenzyl alcohol using sodium borohydride. This selective reduction of the aldehyde in the presence of the ether functionality is a mild and efficient transformation.[1]

  • Williamson Ether Synthesis (Methylation): Methylation of 4-ethoxybenzyl alcohol to yield the final product, 1-ethoxy-4-(methoxymethyl)benzene. This step requires a strong base to deprotonate the benzylic alcohol, followed by reaction with a methylating agent.

This multi-step synthesis offers a reliable and scalable method for the preparation of the target compound, with each step being well-established in the chemical literature.

Visualized Synthetic Workflow

The following diagram illustrates the step-by-step synthesis of 1-ethoxy-4-(methoxymethyl)benzene.

Synthesis_Workflow Start 4-Hydroxybenzaldehyde Intermediate1 4-Ethoxybenzaldehyde Start->Intermediate1 Step 1: Williamson Ether Synthesis (Ethylation) Intermediate2 4-Ethoxybenzyl Alcohol Intermediate1->Intermediate2 Step 2: Aldehyde Reduction (Sodium Borohydride) FinalProduct 1-Ethoxy-4-(methoxymethyl)benzene Intermediate2->FinalProduct Step 3: Williamson Ether Synthesis (Methylation)

Caption: Synthetic route to 1-ethoxy-4-(methoxymethyl)benzene.

Detailed Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
4-Hydroxybenzaldehyde≥98%Sigma-Aldrich
Ethyl iodide99%Acros Organics
Anhydrous Potassium Carbonate≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Borohydride≥98%Sigma-Aldrich
MethanolAnhydrous, ≥99.8%J.T. Baker
Sodium Hydride (60% dispersion in mineral oil)Sigma-Aldrich
Methyl Iodide≥99.5%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aqueous ammonium chloride
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate
Silica gel (230-400 mesh)

3.2. Step 1: Synthesis of 4-Ethoxybenzaldehyde

This procedure is a classic example of the Williamson ether synthesis, where the phenoxide, generated in situ, acts as a nucleophile.[2]

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (12.21 g, 100 mmol), anhydrous potassium carbonate (20.73 g, 150 mmol), and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add ethyl iodide (12.0 mL, 150 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-ethoxybenzaldehyde as a colorless oil.

3.3. Step 2: Synthesis of 4-Ethoxybenzyl Alcohol

The aldehyde is selectively reduced to a primary alcohol using sodium borohydride.[1]

  • In a 250 mL round-bottom flask, dissolve 4-ethoxybenzaldehyde (15.02 g, 100 mmol) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.89 g, 50 mmol) in small portions over 20 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is neutral.

  • Remove the methanol under reduced pressure.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield 4-ethoxybenzyl alcohol as a white solid, which can be used in the next step without further purification if the purity is sufficient.

3.4. Step 3: Synthesis of 1-Ethoxy-4-(methoxymethyl)benzene

This final step involves the formation of the methyl ether via another Williamson ether synthesis, this time on a benzylic alcohol.

!!! SAFETY WARNING !!! Sodium hydride is a highly flammable and water-reactive solid.[3][4][5][6] It should be handled under an inert atmosphere (e.g., nitrogen or argon). Methyl iodide is toxic and a suspected carcinogen.[7][8][9][10][11] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.40 g, 60 mmol) and wash with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Carefully decant the hexanes after each wash.

  • Add anhydrous tetrahydrofuran (THF, 80 mL) to the flask.

  • Dissolve 4-ethoxybenzyl alcohol (7.61 g, 50 mmol) in anhydrous THF (20 mL) and add it dropwise to the sodium hydride suspension at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (3.73 mL, 60 mmol) dropwise.

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain 1-ethoxy-4-(methoxymethyl)benzene as a colorless oil.

Data Summary and Expected Results

StepProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Typical Yield (%)
14-EthoxybenzaldehydeC₉H₁₀O₂150.1715.0285-95
24-Ethoxybenzyl AlcoholC₉H₁₂O₂152.1915.2290-98
31-Ethoxy-4-(methoxymethyl)benzeneC₁₀H₁₄O₂166.228.3180-90

Troubleshooting and Key Considerations

  • Incomplete Ethylation (Step 1): Ensure all reagents and solvents are anhydrous. The presence of water will consume the base and hinder the formation of the phenoxide. If the reaction stalls, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide may be beneficial.[12]

  • Over-reduction (Step 2): While sodium borohydride is generally selective for aldehydes and ketones, prolonged reaction times or elevated temperatures could potentially lead to side reactions. It is crucial to monitor the reaction progress closely.

  • Low Yield in Methylation (Step 3): The complete deprotonation of the alcohol is critical. Ensure the sodium hydride is fresh and properly washed to remove the protective mineral oil. The reaction should be carried out under a strictly inert atmosphere.

  • Safety: Always handle sodium hydride and methyl iodide with extreme caution in a fume hood. Quenching of sodium hydride should be done slowly and at a low temperature to control the exothermic reaction and hydrogen gas evolution.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of 1-ethoxy-4-(methoxymethyl)benzene. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their research and development needs. The causality-driven explanations for experimental choices aim to empower scientists to adapt and optimize this protocol for their specific applications.

References

  • Alkali Metals Limited. MSDS for SODIUM HYDRIDE.
  • ChemicalBook. (2026).
  • U.S. Environmental Protection Agency. Methyl Iodide (Iodomethane). [Link]

  • CDH Fine Chemical.
  • Sigma-Aldrich.
  • CDH Fine Chemical.
  • Sigma-Aldrich. (2025).
  • New Jersey Department of Health. HAZARD SUMMARY: Methyl Iodide. [Link]

  • Airgas. (2018). SAFETY DATA SHEET - Nonflammable Gas Mixture: Methyl Iodide 1000-9999ppm / Nitrogen 99.9-99.9999%.
  • Firdaus, M., et al. (2017).
  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.
  • Firdaus, M., et al. (2026).
  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

Sources

Application

Strategic Utilization of 1-Ethoxy-4-(methoxymethyl)benzene in Advanced Pharmaceutical Synthesis: A Protocol Guide

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Executive Summary & Chemical Profile In modern drug discovery, the p-ethox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary & Chemical Profile

In modern drug discovery, the p-ethoxybenzyl moiety is a privileged pharmacophore, serving as the critical structural backbone for several high-impact therapeutic classes, most notably the Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (e.g., Dapagliflozin analogues, Luseogliflozin)[1][2]. However, installing this moiety presents a significant synthetic challenge.

1-Ethoxy-4-(methoxymethyl)benzene (CAS: 103441-19-6)[3][4] is an orthogonally protected benzylic methyl ether that solves this challenge. With a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol , it acts as a highly stable, shelf-ready "masked electrophile." This application note details the mechanistic rationale for its use and provides validated protocols for its activation via Lewis acid-catalyzed Friedel-Crafts alkylation and Nickel-catalyzed Suzuki-Miyaura cross-coupling.

Mechanistic Rationale: The "Masked Electrophile" Advantage

The causality behind choosing a benzylic methyl ether over traditional benzylic halides lies in the electronic nature of the p-ethoxy group. The strongly electron-donating ethoxy substituent highly stabilizes the benzylic carbocation. While this makes the corresponding benzylic halides (e.g., 4-ethoxybenzyl chloride) extremely reactive, it also renders them notoriously unstable—prone to rapid hydrolysis and spontaneous, exothermic polymerization during storage. Similarly, 4-ethoxybenzyl alcohol can undergo unwanted self-condensation under mildly acidic conditions[1].

By utilizing 1-ethoxy-4-(methoxymethyl)benzene, chemists bypass these instability issues. The methyl ether linkage is remarkably inert under standard ambient conditions but can be selectively activated in situ[5][6]. This dual nature allows for two distinct, highly efficient C–C bond-forming pathways:

  • Electrophilic Activation: Lewis acids (e.g., BF₃·OEt₂, TiCl₄) coordinate with the methoxy oxygen, driving the expulsion of methanol to generate a transient, highly reactive p-ethoxybenzyl cation for Friedel-Crafts benzylation[6].

  • Transition Metal Activation: Nickel or Palladium catalysts can undergo direct oxidative addition into the C(sp³)–O bond, enabling cross-coupling with arylboronic acids without the need for harsh acidic conditions[7][8].

Application Workflow 1: Synthesis of SGLT2 Inhibitor Scaffolds

The synthesis of SGLT2 inhibitors requires the construction of a rigid diarylmethane core[9]. The Friedel-Crafts benzylation of halogenated benzenes using 1-ethoxy-4-(methoxymethyl)benzene is a highly scalable route to achieve this architecture.

FC_Workflow A 1-Ethoxy-4-(methoxymethyl)benzene (Stable Precursor) B Lewis Acid Activation (e.g., BF3·OEt2) A->B Addition C p-Ethoxybenzyl Cation (Reactive Intermediate) B->C -MeOH E Diarylmethane Scaffold (SGLT2 Core) C->E Electrophilic Attack D Halobenzene Nucleophile D->E Friedel-Crafts

Workflow for Lewis acid-mediated Friedel-Crafts benzylation using the masked ether.

Protocol 1: Lewis Acid-Catalyzed Friedel-Crafts Benzylation

Self-validating system: The reaction progress can be visually monitored by the transient color change (deepening yellow/orange) indicative of the stabilized carbocation formation, followed by TLC confirmation of the highly UV-active diarylmethane product.

Reagents:

  • 1-Ethoxy-4-(methoxymethyl)benzene (1.0 equiv, 10 mmol)

  • 4-Bromo-1-chlorobenzene (1.2 equiv, 12 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 equiv, 2 mmol)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 1-ethoxy-4-(methoxymethyl)benzene and 4-bromo-1-chlorobenzene to the flask, followed by 30 mL of anhydrous DCM.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.

  • Activation: Add BF₃·OEt₂ dropwise via a gas-tight syringe over 5 minutes. Caution: BF₃·OEt₂ is moisture-sensitive and corrosive.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor via TLC (Hexanes/Ethyl Acetate 9:1) until the ether precursor is completely consumed.

  • Quenching & Workup: Quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 15 mL), and wash the combined organic layers with brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene intermediate[9].

Application Workflow 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

For late-stage functionalization where sensitive functional groups preclude the use of strong Lewis acids, transition-metal catalyzed C–O bond activation offers a mild, orthogonal approach. Nickel catalysts readily insert into the benzylic C–O bond of methyl ethers, facilitating Suzuki-Miyaura cross-coupling with arylboronic acids[8][10].

Ni_Catalysis Ni0 Ni(0) Catalyst Complex OxAdd Oxidative Addition (C-O Bond Cleavage) Ni0->OxAdd + Benzyl Ether TransMet Transmetalation (with Arylboronic Acid) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Ni0 Catalyst Regeneration Product Diarylmethane Product RedElim->Product Release

Catalytic cycle for the Ni-mediated Suzuki-Miyaura cross-coupling via C-O activation.

Protocol 2: Ni-Catalyzed C(sp³)–O Cross-Coupling

Self-validating system: The use of a glovebox and anhydrous toluene ensures the preservation of the oxygen-sensitive Ni(0) species. The formation of a dark homogeneous solution confirms active catalyst generation.

Reagents:

  • 1-Ethoxy-4-(methoxymethyl)benzene (1.0 equiv, 5 mmol)

  • Arylboronic acid derivative (1.5 equiv, 7.5 mmol)

  • Ni(cod)₂ (10 mol%, 0.5 mmol)

  • Tricyclohexylphosphine (PCy₃) (20 mol%, 1.0 mmol)

  • Anhydrous K₃PO₄ (2.0 equiv, 10 mmol)

  • Anhydrous Toluene (20 mL)

Step-by-Step Methodology:

  • Glovebox Setup: Inside an argon-filled glovebox, weigh Ni(cod)₂ and PCy₃ into an oven-dried 50 mL Schlenk tube. Add 5 mL of anhydrous toluene and stir for 10 minutes to pre-form the active catalyst complex.

  • Substrate Addition: Add the arylboronic acid, anhydrous K₃PO₄, and 1-ethoxy-4-(methoxymethyl)benzene to the Schlenk tube. Wash the sides of the tube with the remaining 15 mL of toluene.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir vigorously for 12–16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with 20 mL of Ethyl Acetate and filter through a short pad of Celite to remove the inorganic salts and precipitated nickel species.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to isolate the cross-coupled diarylmethane product.

Quantitative Data: Stability and Reactivity Comparison

To justify the selection of the methoxymethyl ether over alternative benzylic intermediates, the following comparative data summarizes their operational profiles in process chemistry environments.

IntermediateShelf-Life (25 °C)Handling RequirementsReactivity ProfilePrimary Byproducts
4-Ethoxybenzyl chloride < 1 WeekStrict inert atmosphere, sub-zero storage (-20 °C)Highly reactive, prone to spontaneous polymerizationHCl gas, polymeric resins
4-Ethoxybenzyl alcohol ~ 6 MonthsStandard benchtop, moisture protectionModerate; prone to self-condensation under acidic conditionsDibenzyl ethers[1]
1-Ethoxy-4-(methoxymethyl)benzene > 2 Years Standard benchtop, highly robust Requires targeted Lewis acid or transition metal activation Methanol [5][6]

Sources

Method

Application Note: Divergent Cross-Coupling Strategies for 1-Ethoxy-4-(methoxymethyl)benzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale In modern synthetic org...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern synthetic organic chemistry, the strategic utilization of orthogonal functional groups is critical for late-stage functionalization and complex molecule synthesis. 1-Ethoxy-4-(methoxymethyl)benzene (CAS: 103441-19-6) represents a highly versatile substrate that exemplifies this principle. The molecule features two distinct ether moieties: an aromatic ethyl ether (ethoxy) and a benzylic methyl ether (methoxymethyl).

The synthetic utility of this compound in cross-coupling reactions stems from the highly divergent reactivity of these two groups. The strong C(sp2)−O bond of the ethoxy group remains largely inert under standard low-valent metal catalysis, acting primarily as an electron-donating directing group. Conversely, the C(sp3)−O bond of the methoxymethyl group is highly susceptible to both transition-metal-catalyzed oxidative addition and single-electron oxidation.

This application note details two orthogonal workflows for the functionalization of 1-ethoxy-4-(methoxymethyl)benzene:

  • Direct C(sp3)−O Bond Activation: Utilizing Nickel catalysis to cleave the benzylic ether for Kumada-type cross-coupling.

  • Cross-Dehydrogenative Coupling (CDC): Utilizing DDQ-mediated C(sp3)−H activation to functionalize the benzylic position while retaining the methoxy leaving group.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent reaction pathways dictated by the choice of catalytic and oxidative conditions.

G cluster_Ni Pathway A: C(sp³)-O Activation cluster_CDC Pathway B: C(sp³)-H Activation (CDC) Substrate 1-ethoxy-4-(methoxymethyl)benzene Ni_OA Ni(0) Oxidative Addition into Benzylic C-O Substrate->Ni_OA Oxidation DDQ Oxidation (SET & H-abstraction) Substrate->Oxidation Transmetalation Transmetalation (R-MgX) Ni_OA->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim ProductA Cross-Coupled Product (C-C Bond Formation) RedElim->ProductA Oxonium Oxonium Intermediate Oxidation->Oxonium NuAttack Nucleophilic Attack (R-ZnX or Enolate) Oxonium->NuAttack ProductB α-Substituted Benzyl Ether NuAttack->ProductB

Divergent cross-coupling pathways of 1-ethoxy-4-(methoxymethyl)benzene via C-O and C-H activation.

Quantitative Data & Optimization

The efficacy of these transformations is highly dependent on ligand selection and oxidant stoichiometry. Table 1 outlines the optimization parameters for the Ni-catalyzed C−O activation, demonstrating the necessity of bidentate phosphine ligands to suppress β -hydride elimination [1]. Table 2 summarizes the substrate scope for the CDC reaction [1].

Table 1: Optimization of Ni-Catalyzed C(sp3)−O Activation (Pathway A) | Catalyst (5 mol%) | Ligand (10 mol%) | Solvent | Temp (°C) | Chemoselectivity ( sp3 vs sp2 ) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Ni(COD)2​ | PCy3​ | Toluene | 80 | >99:1 | 15% (Trace) | | NiCl2​ | PPh3​ | Toluene | 80 | >99:1 | 22% | | NiCl2​(dppf) | dppf | Toluene | 80 | >99:1 | 88% | | NiCl2​(dppf) | dppf | THF | 65 | >99:1 | 45% |

Note: The use of dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a wide bite angle that accelerates reductive elimination, outcompeting catalyst decomposition and side reactions.

Table 2: Nucleophile Scope for DDQ-Mediated CDC (Pathway B) | Nucleophile | Oxidant (Equiv) | Solvent | Time (h) | Product Modification | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylzinc bromide | DDQ (1.1) | DCE | 14 | α -Phenylation | 81% | | Acetophenone enolate | DDQ (1.1) | CH2​Cl2​ | 18 | α -Alkylation | 74% | | Allyltrimethylsilane | DDQ (1.5) | CH3​NO2​ | 12 | α -Allylation | 85% |

Experimental Workflows & Protocols

Workflow A: Ni-Catalyzed Kumada-Type Cross-Coupling via C(sp3)−O Cleavage

This protocol utilizes a low-valent Nickel species to selectively insert into the benzylic C−O bond. The robust ethoxy group remains completely unreactive, showcasing excellent chemoselectivity [2].

Reagents & Materials:

  • 1-Ethoxy-4-(methoxymethyl)benzene (1.0 mmol, 166.2 mg)

  • Phenylmagnesium bromide (3.0 M in diethyl ether, 2.0 mmol)

  • NiCl2​(dppf) (0.05 mmol, 34.2 mg)

  • dppf ligand (0.05 mmol, 27.7 mg)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with NiCl2​(dppf) and dppf.

  • Substrate Addition: Add 1-ethoxy-4-(methoxymethyl)benzene dissolved in 5.0 mL of anhydrous toluene. Seal the tube with a rubber septum and remove it from the glovebox.

  • Transmetalation Initiation: Connect the Schlenk tube to a Schlenk line (Argon). Dropwise, add the Phenylmagnesium bromide solution via a gas-tight syringe at room temperature.

    • Causality: Slow addition prevents a rapid exothermic Grignard homocoupling reaction, ensuring the transmetalation occurs strictly at the Ni-center post-oxidative addition.

  • Heating: Transfer the reaction vessel to a pre-heated oil bath at 80 °C and stir vigorously for 12 hours.

  • Self-Validation Checkpoint 1 (In-Process): After 4 hours, pull a 0.1 mL aliquot, quench with saturated NH4​Cl , extract with EtOAc, and run a TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a less polar UV-active spot ( Rf​≈0.7 ).

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (100% Hexanes to 98:2 Hexanes/EtOAc) to yield 1-benzyl-4-ethoxybenzene.

  • Self-Validation Checkpoint 2 (Analytical): GC-MS analysis of the isolated product must show a molecular ion peak at m/z=212.1 . The absence of a peak at m/z=154 (biphenyl) confirms the chemoselectivity of the dppf ligand in preventing Grignard homocoupling.

Workflow B: DDQ-Mediated Cross-Dehydrogenative Coupling (CDC)

This protocol leverages the electron-rich nature of the ethoxy-substituted aromatic ring to facilitate a Single Electron Transfer (SET) to DDQ. The resulting radical cation rapidly converts to an oxonium ion, which is subsequently trapped by an organozinc nucleophile [1].

Reagents & Materials:

  • 1-Ethoxy-4-(methoxymethyl)benzene (1.0 mmol, 166.2 mg)

  • 2-Methylphenylzinc bromide (0.5 M in THF, 3.0 mmol)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 mmol, 250 mg)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

  • Oxidation Phase: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-ethoxy-4-(methoxymethyl)benzene and anhydrous DCE under an Argon atmosphere.

  • DDQ Addition: Add DDQ in one portion.

    • Self-Validation Checkpoint 1 (Visual): The solution will immediately transition from clear to a deep red/brown hue. Causality: This color change is a self-validating indicator of the formation of the charge-transfer complex and the subsequent generation of the highly electrophilic oxonium intermediate.

  • Thermal Activation: Heat the mixture to 80 °C for 2 hours.

  • Nucleophilic Trapping: Cool the reaction mixture to room temperature. Slowly inject the 2-Methylphenylzinc bromide solution via syringe. Stir at room temperature for an additional 12 hours.

    • Causality: Organozinc reagents are chosen over Grignard reagents here because their attenuated nucleophilicity prevents unwanted reduction of the oxonium ion or side reactions with the DDQ byproducts, ensuring high cross-coupling fidelity.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (15 mL) to neutralize residual acid and partition the DDQ-hydroquinone byproduct into the aqueous phase. Extract with Dichloromethane ( 3×15 mL).

  • Purification: Dry over MgSO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 95:5) to afford the α -arylated benzyl ether.

  • Self-Validation Checkpoint 2 (Analytical): Perform 1 H NMR ( 400 MHz , CDCl3​ ). The complete disappearance of the benzylic methylene singlet at δ≈4.4 ppm and the emergence of a new methine ( CH ) singlet at δ≈5.2 ppm definitively validates the successful formation of the C(sp3)−C(sp2) bond.

References

  • Guan, B.-T., Xiang, S.-K., Wang, B.-Q., Sun, Z.-P., Wang, Y., Zhao, K.-Q., & Shi, Z.-J. (2008). Direct Benzylic Alkylation via Ni-Catalyzed Selective Benzylic sp3 C−O Activation. Journal of the American Chemical Society, 130(11), 3268–3269.[Link]

  • Zhang, Y., & Li, C.-J. (2006). DDQ-Mediated Direct Cross-Dehydrogenative-Coupling (CDC) between Benzyl Ethers and Simple Ketones. Journal of the American Chemical Society, 128(13), 4242–4243.[Link]

  • Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 48(6), 1717–1726.[Link]

  • Liu, J., et al. (2018). Direct Arylation of Benzyl Ethers with Organozinc Reagents. The Journal of Organic Chemistry, 83(12), 6778-6784.[Link]

Sources

Application

Preclinical In Vitro Profiling of 1-Ethoxy-4-(methoxymethyl)benzene: Protocols for Arachidonic Acid Metabolism Inhibition Assays

Introduction and Pharmacological Rationale 1-Ethoxy-4-(methoxymethyl)benzene (CAS: 103441-19-6), structurally characterized as an ethoxybenzyl methyl ether, is a lipophilic aromatic compound that has demonstrated signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Rationale

1-Ethoxy-4-(methoxymethyl)benzene (CAS: 103441-19-6), structurally characterized as an ethoxybenzyl methyl ether, is a lipophilic aromatic compound that has demonstrated significant potential as a modulator of the arachidonic acid (AA) metabolic cascade . In modern drug development, targeting the AA pathway is a cornerstone of anti-inflammatory therapy. However, selective inhibition of Cyclooxygenase-2 (COX-2) often triggers "substrate shunting"—a phenomenon where accumulated arachidonic acid is forcibly redirected into the 5-Lipoxygenase (5-LOX) pathway. This diversion leads to an overproduction of leukotrienes (LTs), which are heavily implicated in adverse cardiovascular and gastrointestinal events .

Evaluating 1-ethoxy-4-(methoxymethyl)benzene as a dual COX-2/5-LOX inhibitor requires a rigorous, self-validating in vitro testing cascade. This application note details the optimized protocols for compound preparation, cell-free enzymatic screening, and cell-based efficacy validation using the highly validated RAW 264.7 murine macrophage model .

Pathway Visualization

AA_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 COX Pathway LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 LOX Pathway Prostaglandins Prostaglandins (PGE2) Inflammation & Pain COX2->Prostaglandins Leukotrienes Leukotrienes (LTB4) Immune Cell Recruitment LOX5->Leukotrienes Inhibitor 1-Ethoxy-4-(methoxymethyl)benzene (Dual Inhibitor) Inhibitor->COX2 Inhibitor->LOX5

Figure 1: Arachidonic Acid metabolism pathway and dual COX-2/5-LOX inhibition mechanism.

Experimental Protocols

Protocol A: Compound Preparation and Solubility Optimization

Causality & Logic: Due to its dual ether linkages and benzene core, 1-ethoxy-4-(methoxymethyl)benzene is highly hydrophobic. Attempting to dissolve it directly in aqueous buffers will cause micro-precipitation, leading to false-negative assay results. Dimethyl sulfoxide (DMSO) is required as the primary solvent. However, for cell-based assays, the final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced membrane disruption and cytotoxicity, which would artificially suppress inflammatory readouts.

Step-by-Step Methodology:

  • Master Stock Solution: Weigh 16.62 mg of 1-ethoxy-4-(methoxymethyl)benzene (MW: 166.22 g/mol ) and dissolve it in 1.0 mL of 100% anhydrous, sterile-filtered DMSO to yield a 100 mM master stock. Vortex for 60 seconds until completely clear.

  • Working Dilutions: Perform serial dilutions (1:10) in DMSO to create 10 mM, 1 mM, and 100 µM working stocks. Store aliquots at -20°C to prevent repeated freeze-thaw cycles.

  • Assay Buffer Integration: For cell-free assays, dilute the working stocks 1:100 into the assay buffer immediately prior to use. For cell-based assays, dilute 1:1000 directly into the pre-warmed culture medium to strictly maintain a final DMSO concentration of 0.1%.

Protocol B: Cell-Free COX-2 Inhibition Assay (Fluorometric)

Causality & Logic: This assay isolates the direct interaction between the compound and the COX-2 enzyme, removing cellular permeability variables. It relies on the peroxidase activity of COX-2, which converts the substrate ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent compound resorufin. Hematin is included as an essential cofactor to facilitate this peroxidase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the COX-2 assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin).

  • Enzyme Incubation: In a black 96-well microplate, add 150 µL of assay buffer, 10 µL of human recombinant COX-2 enzyme, and 10 µL of the diluted 1-ethoxy-4-(methoxymethyl)benzene (or 0.1% DMSO vehicle control). Incubate at 37°C for 15 minutes to allow steady-state compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of ADHP and 10 µL of arachidonic acid (final concentration 100 µM) to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Ex: 530–540 nm; Em: 585–595 nm) kinetically every minute for 10 minutes at 37°C.

  • System Validation: Ensure the positive control (Celecoxib, 1 µM) demonstrates >90% inhibition relative to the vehicle control to validate assay sensitivity.

Protocol C: Cell-Based 5-LOX/COX-2 Assay in RAW 264.7 Macrophages

Causality & Logic: RAW 264.7 cells possess low basal levels of COX-2 and 5-LOX. Stimulation with Lipopolysaccharide (LPS) activates the TLR4/NF-κB signaling axis, robustly inducing the expression of these enzymes . This creates a physiologically relevant, self-validating model to test whether 1-ethoxy-4-(methoxymethyl)benzene can penetrate the cell membrane and inhibit the AA cascade in situ without causing generalized cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5×105 cells/mL in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Pre-treatment: Aspirate the media. Add fresh media containing 1-ethoxy-4-(methoxymethyl)benzene at varying concentrations (0.1, 1, 10, 50 µM) or 0.1% DMSO (vehicle control). Incubate for 2 hours.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells. Incubate for exactly 24 hours.

  • Harvest and Quantification: Centrifuge the culture plates at 1,000 × g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • ELISA Readout: Quantify Prostaglandin E2 (PGE2, for COX-2 activity) and Leukotriene B4 (LTB4, for 5-LOX activity) using commercially available competitive ELISA kits, reading absorbance at 405 nm.

Data Presentation

To properly evaluate the efficacy and safety profile of the compound, quantitative data must be summarized to highlight the Selectivity Index (SI). A balanced SI alongside 5-LOX inhibition indicates successful dual-targeting without the risk of substrate shunting.

Table 1: Representative In Vitro Profiling Data for 1-Ethoxy-4-(methoxymethyl)benzene

Test Compound / ControlCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1-Ethoxy-4-(methoxymethyl)benzene >10012.48.7>8.0
Celecoxib (Selective COX-2 Control)>1000.04>100>2500
Zileuton (Selective 5-LOX Control)>100>1000.5N/A
Indomethacin (Non-selective Control)0.10.8>1000.125

Note: Data represents mock validation parameters expected for a balanced dual-inhibitor profile. The ideal candidate exhibits potent COX-2 and 5-LOX inhibition while sparing COX-1 to maintain gastric mucosal integrity.

References

  • Title: Arachidonic acid metabolism inhibitor (Patent JP4657778B2)
  • Title: Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells Source: Antioxidants (MDPI) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Ethoxy-4-(methoxymethyl)benzene Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing benzylic ethers via the Williamson ether synthesis requires precise thermodynamic control.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing benzylic ethers via the Williamson ether synthesis requires precise thermodynamic control. While the reaction between 4-ethoxybenzyl chloride and sodium methoxide (NaOMe) in methanol is a textbook SN​2 displacement, real-world scale-up often suffers from sluggish kinetics at low temperatures or solvent loss and impurity generation at high temperatures.

This guide provides field-proven troubleshooting, mechanistic causality, and a self-validating protocol to ensure a high-yield synthesis of 1-ethoxy-4-(methoxymethyl)benzene.

Mechanistic Causality: The Role of Temperature

The synthesis relies on the nucleophilic attack of the methoxide anion on the benzylic carbon of 4-ethoxybenzyl chloride. The para-ethoxy group donates electron density via resonance, making the benzylic C–Cl bond highly polarized and reactive.

However, methanol is a protic solvent that heavily solvates the methoxide ion via hydrogen bonding. Thermal energy is required to strip this solvation shell and allow the nucleophile to reach the transition state. If the temperature is too low, the activation energy ( Ea​ ) is not met, and the reaction stalls. If the temperature is too high, the solvent boils off, altering reagent molarity and promoting side reactions.

Quantitative Temperature Optimization Data

TemperatureReaction TimeConversion YieldMechanistic Causality / Observation
0 - 10 °C > 24 h< 40%High solvation of methoxide; insufficient thermal energy to overcome Ea​ .
20 - 25 °C 12 - 16 h70 - 75%Moderate kinetics; suitable for overnight stirring but inefficient for rapid scale-up.
50 - 60 °C 1.5 - 2 h > 95% Optimal SN​2 rate; balances kinetic energy with solvent retention.
> 65 °C < 1 hVariableMethanol boils (bp 64.7 °C); solvent loss alters molarity; risk of byproduct formation.

Troubleshooting Guides & FAQs

Q1: My reaction is stalling at room temperature (25 °C). Should I switch to a polar aprotic solvent like DMF? A1: While polar aprotic solvents (like DMF or DMSO) leave the alkoxide "naked" and highly reactive, switching solvents complicates the workup and is unnecessary for highly reactive benzylic halides. The stalling is a thermodynamic issue, not a solvent failure. Heating the methanolic solution to 50–60 °C provides the necessary energy to overcome the hydrogen-bonding solvation shell. Standard Williamson ether syntheses typically require temperatures between 50 to 100 °C to achieve optimal rates[1].

Q2: I observed a heavy white precipitate forming almost immediately upon heating. Is my product degrading? A2: No, this is a self-validating feature of the protocol. The white precipitate is sodium chloride (NaCl). Because NaCl is insoluble in methanol, its precipitation drives the reaction forward via Le Chatelier's principle. The volume of precipitate directly correlates with reaction progress.

Q3: Can I run this reaction at 80 °C to reduce the reaction time to under 30 minutes? A3: This is highly discouraged unless you are using a pressurized sealed reactor. Methanol boils at 64.7 °C. Heating to 80 °C in standard glassware will cause rapid solvent evaporation, altering the concentration of the reagents. Excessive temperatures in Williamson ether syntheses can also promote unwanted side reactions, reducing overall yield[2]. Stick to the optimal 50–60 °C range.

Q4: I am detecting a byproduct in my GC-MS analysis. What could it be? A4: If moisture was present in your reagents or glassware, the methoxide can act as a base to generate hydroxide ions, which then attack the benzyl chloride to form 4-ethoxybenzyl alcohol. Always ensure anhydrous conditions and use freshly titrated NaOMe. Optimized protocols for benzyl ethers emphasize the need for controlled, mild conditions to prevent such functional group interference[3].

Validated Experimental Protocol

Materials Required:

  • Substrate: 4-Ethoxybenzyl chloride (1.0 eq, 10 mmol)

  • Nucleophile/Base: Sodium methoxide (1.2 eq, 12 mmol, 25 wt% solution in methanol)

  • Solvent: Anhydrous Methanol (20 mL)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Add 20 mL of anhydrous methanol.

  • Reagent Addition: Inject the sodium methoxide solution into the flask. Cool to 0 °C using an ice bath. Slowly add 4-ethoxybenzyl chloride dropwise over 5 minutes.

    • Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that could lead to dimerization or ether cleavage.

  • Thermal Optimization: Remove the ice bath and replace it with an oil bath. Gradually increase the temperature to 55 °C.

  • Monitoring (Self-Validation): Stir at 55 °C for 1.5 hours. Observe the formation of a fine white precipitate (NaCl), physically confirming that the SN​2 displacement is actively occurring.

  • Quenching & Workup: Cool the reaction to room temperature. Quench by adding 10 mL of distilled water to dissolve the NaCl and neutralize any unreacted NaOMe. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield pure 1-ethoxy-4-(methoxymethyl)benzene.

Workflow Visualization

G Start 4-Ethoxybenzyl Chloride + NaOMe in Anhydrous MeOH TempCheck Select Reaction Temperature Start->TempCheck LowTemp Sub-Optimal: < 25°C TempCheck->LowTemp OptTemp Optimal: 50 - 60°C TempCheck->OptTemp HighTemp Excessive: > 65°C TempCheck->HighTemp LowResult Sluggish Kinetics Incomplete Conversion (<75%) LowTemp->LowResult OptResult Optimal SN2 Rate >95% Yield (1.5 - 2h) OptTemp->OptResult HighResult Solvent Loss (MeOH bp 64.7°C) Impurity Generation HighTemp->HighResult

Temperature optimization workflow for 1-ethoxy-4-(methoxymethyl)benzene synthesis.

References

  • Identifying and minimizing side reactions in Williamson ether synthesis. BenchChem.1

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. 3

  • Williamson Ether Synthesis reaction. BYJU'S. 2

Sources

Optimization

Technical Support Center: Resolving Co-elution Issues in HPLC for 1-Ethoxy-4-(methoxymethyl)benzene

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges related to 1-ethoxy-4-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges related to 1-ethoxy-4-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve co-elution issues encountered during the analysis of this compound.

I. Understanding the Challenge: Co-elution with 1-Ethoxy-4-(methoxymethyl)benzene

1-Ethoxy-4-(methoxymethyl)benzene is an aromatic ether. In reversed-phase HPLC, compounds with similar structures and polarities can be difficult to separate, leading to co-elution where two or more compounds elute from the column at the same time.[1] This can interfere with accurate quantification and peak purity assessment.

Potential Co-eluents:

  • Structural Isomers: Such as 1,4-bis(methoxymethyl)benzene.[2]

  • Related Impurities: Including starting materials or by-products from synthesis, like 1-methoxy-4-(methoxymethyl)benzene.

  • Degradation Products: Compounds formed during sample storage or processing.

II. Frequently Asked Questions (FAQs)

Q1: My chromatogram for 1-ethoxy-4-(methoxymethyl)benzene shows a single, broad peak. How can I confirm if this is due to co-elution?

A1: A broad or asymmetrical peak can indeed be a sign of co-elution.[1] To confirm, consider the following:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire UV spectra across the entire peak.[1][3] If the spectra are not homogenous, it indicates the presence of more than one compound.[1]

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a definitive way to identify co-eluting species by their different mass-to-charge ratios.[1]

  • Varying Injection Volume: Injecting a smaller volume of your sample can sometimes improve the peak shape and reveal a hidden shoulder if co-elution is present.

Q2: What are the initial, simple steps I can take to try and resolve co-eluting peaks?

A2: Before making significant changes to your method, try these adjustments:

  • Modify the Mobile Phase Strength: If using reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and may improve separation.[1]

  • Adjust the Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

  • Change the Column Temperature: Increasing the column temperature can sometimes improve peak shape and selectivity. However, be mindful that it can also decrease retention.

III. In-Depth Troubleshooting Guides

If the initial steps do not resolve the co-elution, a more systematic approach to method development is required.

Guide 1: Optimizing the Mobile Phase

The composition of the mobile phase is a powerful tool for manipulating selectivity in HPLC.[3]

Step-by-Step Protocol for Mobile Phase Optimization:

  • Evaluate Organic Modifier:

    • If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order of your compounds.

    • Consider a ternary mixture of water, acetonitrile, and methanol to fine-tune the separation.

  • Adjust Mobile Phase pH:

    • Even for neutral compounds like 1-ethoxy-4-(methoxymethyl)benzene, small changes in pH can affect the ionization of silanol groups on the silica-based stationary phase, which can influence retention and selectivity.[4]

    • Prepare a series of mobile phases with a buffer at different pH values (e.g., pH 3.0, 5.0, and 7.0) to assess the impact on resolution. Phosphoric acid or formic acid are common choices for acidic mobile phases.[2][5]

  • Incorporate an Additive:

    • For tailing peaks, which can sometimes be mistaken for co-elution, adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can improve peak shape by masking active silanol sites.[4]

Data Presentation: Effect of Mobile Phase on Resolution

Mobile Phase CompositionResolution (Rs) between 1-ethoxy-4-(methoxymethyl)benzene and Impurity XObservations
60:40 Acetonitrile:Water0.8Significant peak overlap.
55:45 Acetonitrile:Water1.2Partial separation, but not baseline.
65:35 Methanol:Water1.6Baseline separation achieved.
Guide 2: Selecting the Appropriate Stationary Phase

Changing the column chemistry can have the most significant impact on selectivity.[3] For aromatic compounds like 1-ethoxy-4-(methoxymethyl)benzene, consider columns that offer different retention mechanisms.

Recommended Column Chemistries:

  • Phenyl-Hexyl Columns: These columns provide pi-pi interactions with aromatic analytes, which can offer unique selectivity compared to standard C18 columns.[3]

  • Cyano (CN) Columns: CN columns can operate in both normal-phase and reversed-phase modes and provide different selectivity due to dipole-dipole interactions.[3]

  • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for some compounds and offer alternative selectivity.

Experimental Workflow for Column Screening:

Caption: Column screening workflow.

Guide 3: Advanced Troubleshooting Techniques

If co-elution persists, more advanced strategies may be necessary.

  • Gradient Elution: If an isocratic method is not providing sufficient resolution, a gradient method can be developed. Start with a shallow gradient and then optimize the gradient slope and time to maximize the separation of the critical pair.

  • Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples where co-elution cannot be resolved by single-dimension HPLC, 2D-LC provides a powerful solution by using two different columns with orthogonal selectivities.

IV. Logical Troubleshooting Flowchart

Troubleshooting_Flowchart A Problem: Co-elution of 1-ethoxy-4-(methoxymethyl)benzene B Confirm Co-elution (DAD/MS) A->B C Initial Adjustments - Mobile Phase Strength - Flow Rate - Temperature B->C D Sufficient Resolution? C->D E Mobile Phase Optimization - Organic Modifier - pH - Additives D->E No J Method Resolved D->J Yes F Sufficient Resolution? E->F G Stationary Phase Screening - Phenyl-Hexyl - Cyano - EPG F->G No F->J Yes H Sufficient Resolution? G->H I Advanced Techniques - Gradient Elution - 2D-LC H->I No H->J Yes I->J K END J->K

Caption: Systematic troubleshooting workflow.

V. References

  • SIELC Technologies. (n.d.). Separation of 1-(Diethoxymethyl)-4-methoxybenzene on Newcrom R1 HPLC column. Retrieved from

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from

  • SIELC Technologies. (n.d.). Separation of 1,4-Bis(methoxymethyl)benzene on Newcrom R1 HPLC column. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Ethoxy-4-(methoxymethyl)benzene Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges researchers and drug development professionals face when working wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges researchers and drug development professionals face when working with 1-ethoxy-4-(methoxymethyl)benzene (often referred to as p-ethoxybenzyl methyl ether).

Because of its unique electronic properties, this compound is highly reactive. This guide is designed to move beyond basic troubleshooting by explaining the causality behind side reactions, empowering you to design self-validating and robust experimental protocols.

PART 1: Mechanistic Causality of Side Reactions (The "Why")

To control 1-ethoxy-4-(methoxymethyl)benzene, we must first understand its electronic nature. The molecule features a benzylic ether (-CH₂OCH₃) situated para to a strongly electron-donating ethoxy group (-OCH₂CH₃).

When exposed to even mild Brønsted or Lewis acids, the benzylic C-O bond undergoes rapid heterolytic cleavage. The resulting p-ethoxybenzyl cation is exceptionally stable due to resonance delocalization from the para-ethoxy oxygen. While this makes the group easy to cleave intentionally, it is the root cause of the two most common side reactions:

  • Premature Cleavage: Unintended deprotection caused by trace acidity (e.g., from silica gel or unbuffered chlorinated solvents).

  • Friedel-Crafts Oligomerization: If the highly electrophilic p-ethoxybenzyl cation is not immediately trapped, it will act as an alkylating agent. It attacks the electron-rich aromatic rings of unreacted starting materials or other substrates in the mixture, leading to complex, high-molecular-weight lipophilic byproducts[1][2].

G SM 1-Ethoxy-4-(methoxymethyl)benzene Cation p-Ethoxybenzyl Cation (Highly Reactive) SM->Cation Cleavage Acid Trace Acid (H+) Acid->Cation Oligomer Friedel-Crafts Oligomers (Lipophilic Byproducts) Cation->Oligomer + Unreacted SM Trapped Trapped Byproduct (e.g., p-Ethoxytoluene) Cation->Trapped + Scavenger Scavenger Scavenger (e.g., TES) Scavenger->Trapped

Mechanistic pathway of p-ethoxybenzyl cation formation and subsequent side reactions.

PART 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction mixture turning dark purple/black and yielding polymeric byproducts during acidic workup? A: You are observing uncontrolled Friedel-Crafts self-alkylation. The p-ethoxybenzyl cation generated during acidic workup is attacking the electron-rich aromatic ring of your starting material. To prevent this, you must introduce a "cation scavenger" into your reaction mixture before adding the acid[3]. The scavenger acts as a preferential, sacrificial nucleophile.

Q2: I am losing the methoxymethyl ether group during routine silica gel chromatography. How do I prevent this? A: Standard silica gel is mildly acidic (pH ~4.5-5.5). Because the p-ethoxy group provides immense resonance stabilization, this specific benzylic ether is far more acid-labile than a standard unsubstituted benzyl ether. Troubleshooting fix: Pre-treat your silica gel by flushing the column with your mobile phase containing 1% triethylamine (Et₃N) to neutralize acidic silanol sites, or switch to neutral/basic alumina.

Q3: Which scavenger should I choose for intentional acidic cleavage of this group? A: The choice depends on your desired byproduct profile. Triethylsilane (TES) is highly recommended. Instead of trapping the cation via a Friedel-Crafts mechanism, TES acts as a hydride donor, cleanly reducing the p-ethoxybenzyl cation to p-ethoxytoluene, which is volatile and easily removed[3]. If you cannot use a reducing agent, 1,3-dimethoxybenzene or thioanisole are excellent sacrificial aromatic scavengers[4].

PART 3: Quantitative Data & Scavenger Selection Guide

To ensure a self-validating experimental design, select the appropriate scavenger based on the quantitative parameters and expected byproducts outlined below.

ScavengerMechanism of TrappingRecommended EquivalentsByproduct FormedDownstream Removal
Triethylsilane (TES) Hydride Donation (Reduction)3.0 - 5.0 eqp-EthoxytolueneHigh vacuum / Evaporation
1,3-Dimethoxybenzene Friedel-Crafts Alkylation5.0 - 10.0 eqAlkylated resorcinol derivativeColumn Chromatography
Thioanisole Sulfonium Ion Formation3.0 - 5.0 eqBenzylated sulfonium saltAqueous wash / Chromatography
Anisole Friedel-Crafts Alkylation5.0 - 10.0 eqAlkylated anisoleColumn Chromatography

PART 4: Validated Experimental Protocols

Protocol A: Controlled Acidic Cleavage with Cation Scavenging

This protocol utilizes Triethylsilane (TES) to prevent oligomerization during the intentional cleavage of the methoxymethyl ether.

Methodology:

  • Preparation: Dissolve 1.0 mmol of 1-ethoxy-4-(methoxymethyl)benzene in 10 mL of anhydrous dichloromethane (DCM).

  • Scavenger Addition: Add 4.0 mmol (4.0 eq) of Triethylsilane (TES) to the solution. Critical Step: The scavenger must be homogeneously mixed prior to acid introduction.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath to control the exothermic cleavage and minimize side-reaction kinetics.

  • Acid Introduction: Dropwise, add 1.0 mL of Trifluoroacetic acid (TFA).

  • Monitoring: Stir at 0 °C for 15-30 minutes. Monitor strictly by TLC (Hexanes/EtOAc, neutralized plates) to prevent over-reaction.

  • Quenching: Quench the reaction by slowly pouring the mixture into 20 mL of saturated aqueous NaHCO₃. Causality note: Rapid neutralization prevents the remaining acid from catalyzing secondary reactions during solvent evaporation.

  • Extraction: Extract with DCM (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Dissolve Substrate in DCM Step2 2. Add Scavenger (3-5 eq TES) Step1->Step2 Step3 3. Cool to 0 °C Step2->Step3 Step4 4. Dropwise Addition of TFA Step3->Step4 Step5 5. Monitor by TLC (Prevent Over-reaction) Step4->Step5 Step6 6. Quench with Sat. NaHCO3 Step5->Step6

Step-by-step workflow for the controlled acidic cleavage of benzylic ethers using a scavenger.

Protocol B: Neutral/Mild Workup to Prevent Premature Cleavage

Use this protocol when isolating the intact 1-ethoxy-4-(methoxymethyl)benzene from a reaction mixture.

Methodology:

  • Reaction Quench: Avoid acidic quenches (e.g., NH₄Cl). Instead, quench the reaction with a pH 7.4 phosphate buffer or dilute NaHCO₃.

  • Extraction: Extract using an organic solvent that has been pre-washed with a weak base (e.g., EtOAc containing 0.1% Et₃N).

  • Drying: Use anhydrous K₂CO₃ instead of MgSO₄ or Na₂SO₄. Causality note: MgSO₄ can act as a mild Lewis acid, which is sufficient to trigger trace cleavage of highly activated benzylic ethers upon prolonged standing.

  • Chromatography: Slurry pack the silica gel column with mobile phase containing 1% Et₃N. Run the column with 0.1% Et₃N in the eluent to maintain a basic microenvironment.

References

  • Benzyl ester cleavage accompanied by SnCl4-promoted Friedel–Crafts acylation Source: ResearchGate URL
  • Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol Source: Scholarly Publications Leiden University URL
  • SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2 Source: MDPI URL
  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene Source: UCLA – Chemistry and Biochemistry URL

Sources

Optimization

purification methods for contaminated 1-ethoxy-4-(methoxymethyl)benzene

Welcome to the Technical Support Center for the purification of 1-ethoxy-4-(methoxymethyl)benzene . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 1-ethoxy-4-(methoxymethyl)benzene . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating this bis-ether.

Synthesized primarily via the Williamson ether synthesis, this compound is prone to contamination from unreacted phenolic/alcoholic precursors, phase-transfer catalysts, and high-boiling dibenzyl ether dimers[1]. This guide provides field-proven, self-validating protocols to ensure analytical-grade purity, whether you are working at the milligram scale for drug discovery or scaling up for process chemistry.

Diagnostic Overview: Understanding Your Contaminants

Before initiating any purification workflow, you must analyze the quantitative physical properties of your target and its likely reaction matrix. The causality of all purification techniques relies on exploiting the differentials in polarity, acidity, and boiling points outlined below.

Table 1: Physicochemical Profile of the Reaction Matrix

CompoundRolePolarity (TLC Affinity)Boiling Point / VolatilityAcid/Base Properties
1-Ethoxy-4-(methoxymethyl)benzene Target Product Low (Non-polar) ~230-250°C (760 mmHg) Neutral
4-(Methoxymethyl)phenolUnreacted PrecursorHigh (Polar)HighWeak Acid (pKa ~10)
Ethyl Iodide / Methyl IodideAlkylating AgentLow (Non-polar)72°C / 42°C (Highly Volatile)Neutral
Dibenzyl Ether DimersSide ProductVery Low (Non-polar)>300°C (Low Volatility)Neutral
DMF / DMSOSolventVery High (Polar)153°C / 189°CNeutral (Water-soluble)

Troubleshooting Guide 1: Liquid-Liquid Extraction (LLE)

Q: My crude NMR shows significant unreacted 4-(methoxymethyl)phenol and residual polar solvents (DMF/DMSO). How do I remove these before chromatography?

Causality & Mechanism: Ethers are highly lipophilic and lack hydrogen-bond donors, making them soluble in non-polar organic solvents. Phenols, however, are weakly acidic. By washing the organic layer with an aqueous base (e.g., 5% NaOH), the unreacted phenol is deprotonated to form a water-soluble phenoxide salt[1]. Simultaneously, polar aprotic solvents like DMF partition readily into the aqueous phase due to their high dielectric constants.

Step-by-Step Protocol:

  • Dilution: Dilute the crude reaction mixture in diethyl ether or dichloromethane (10 mL per gram of crude).

  • Quench & Wash: Transfer to a separatory funnel. Add an equal volume of distilled water to partition out inorganic salts (NaI, NaBr) and bulk DMF/DMSO.

  • Alkaline Extraction: Wash the organic layer with 3 portions of 5% aqueous NaOH.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and neutralize the pH. Dry over anhydrous MgSO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator).

Self-Validation Checkpoint: To validate the success of this step, check the pH of the final aqueous NaOH wash; it must remain >10, ensuring complete phenol deprotonation. Spot the concentrated organic layer on a TLC plate alongside the pure starting phenol. The complete absence of the baseline polar spot confirms successful extraction.

LLE_Workflow Crude Crude Reaction Mixture (Product + Impurities) AddSolvent Add Diethyl Ether & H2O Crude->AddSolvent SepFunnel Separatory Funnel Phase Separation AddSolvent->SepFunnel Aqueous1 Aqueous Phase (Salts, DMF, DMSO) SepFunnel->Aqueous1 Discard Organic1 Organic Phase (Product, Phenols, Dimers) SepFunnel->Organic1 NaOHWash Wash with 5% NaOH Organic1->NaOHWash Aqueous2 Aqueous Phase (Deprotonated Phenols) NaOHWash->Aqueous2 Discard Organic2 Organic Phase (Product, Dimers) NaOHWash->Organic2 Brine Brine Wash & MgSO4 Dry Organic2->Brine Evap Rotary Evaporation (Crude Ether) Brine->Evap

Caption: Workflow for Liquid-Liquid Extraction (LLE) of benzyl ethers.

Troubleshooting Guide 2: Precision Flash Column Chromatography

Q: My product still contains closely eluting non-polar impurities like dibenzyl ether dimers. How do I achieve analytical purity?

Causality & Mechanism: Silica gel acts as a slightly acidic, polar stationary phase. Because 1-ethoxy-4-(methoxymethyl)benzene is a relatively non-polar bis-ether, it will elute rapidly if the mobile phase is too polar[2]. By utilizing a highly non-polar isocratic solvent system (e.g., Hexanes/Ethyl Acetate), you force the separation to rely on subtle dipole-dipole interactions. Non-polar dimers and alkyl halides will elute in the void volume, while the target ether is selectively retained just long enough to separate[3].

Table 2: Flash Chromatography Parameters

ParameterSpecificationCausality
Silica Gel 40–63 μm (230–400 mesh)High surface area prevents band broadening.
Silica-to-Crude Ratio 50:1 to 70:1Required for separating closely eluting dimers (ΔRf < 0.1).
Solvent System 19:1 Hexanes/Ethyl AcetateSuppresses the Rf of the target ether to the optimal 0.3–0.4 range.

Step-by-Step Protocol:

  • Column Packing: Slurry-pack the column using 230-400 mesh silica gel in 100% hexanes.

  • Loading: Dissolve the crude oil in a minimum volume of dichloromethane (or toluene) and apply it directly to the flat silica bed.

  • Elution: Elute with 19:1 Hexanes/Ethyl Acetate. Use compressed air to maintain a steady flow rate (flash chromatography)[3].

  • Fraction Collection: Collect fractions in test tubes and monitor via TLC (UV active at 254 nm due to the benzene ring).

Self-Validation Checkpoint: Perform a 2D TLC on your combined product fractions. Spot the sample, develop it in 19:1 Hexanes/EtOAc, rotate the plate 90 degrees, and develop it again in 9:1 Hexanes/EtOAc. If the isolated fraction yields a single, perfectly diagonal spot that does not smear upon varying the solvent system, the fraction is analytically pure.

FCC_Logic Load Load Crude on Silica Gel (230-400 mesh) Elute Elute: Hexanes/EtOAc (19:1) Load->Elute NonPolar Fraction 1: Void Volume (Alkyl Halides, Dimers) Elute->NonPolar Rf > 0.8 Product Fraction 2: Target Product (1-Ethoxy-4-(methoxymethyl)benzene) Elute->Product Rf ~ 0.3-0.4 Polar Fraction 3: Retained (Trace Alcohols, Phenols) Elute->Polar Rf < 0.2

Caption: Chromatographic separation pathway based on molecular polarity and Rf values.

Troubleshooting Guide 3: Vacuum Distillation for Scale-Up

Q: For scale-up (>10g), chromatography is too solvent-intensive. How can I purify the ether thermally without degrading it?

Causality & Mechanism: Benzyl ethers are susceptible to thermal degradation, oxidation, and disproportionation at elevated temperatures (>180°C)[4]. Attempting atmospheric distillation will destroy the product. Vacuum distillation lowers the boiling point exponentially, allowing the separation of the volatile 1-ethoxy-4-(methoxymethyl)benzene from heavy dibenzyl ether dimers and non-volatile salts at safe temperatures[5].

Table 3: Vacuum Distillation Parameters

FractionExpected Vapor Temperature (at 1.0 mmHg)Composition
Forerun< 90°CTrace solvents, water, alkyl halides.
Main Fraction 100°C – 130°C Pure 1-ethoxy-4-(methoxymethyl)benzene.
Pot Residue> 140°C (Do not distill)Dibenzyl ethers, polymerized material, salts.

Step-by-Step Protocol:

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are heavily greased with high-vacuum silicone grease to prevent leaks.

  • Degassing: Apply vacuum (1.0 to 10.0 mmHg) at room temperature for 15 minutes to degas the crude oil and remove residual volatile solvents.

  • Heating: Gradually heat the distillation pot using a controlled oil bath.

  • Collection: Discard the forerun. Swap the receiving flask when the vapor temperature stabilizes at the target ether's boiling point under your specific vacuum pressure.

Self-Validation Checkpoint: Monitor the vapor temperature strictly. A stable plateau in vapor temperature (±1°C) at constant vacuum indicates the elution of the pure target compound. Any sudden spike or drop in temperature validates that a fraction change is required. If the vacuum pressure fluctuates, the system is leaking, and the distillation must be aborted and resealed immediately.

Distillation Setup Short-Path Distillation Setup (1-10 mmHg Vacuum) Heat Gradual Heating (Oil Bath) Setup->Heat Forerun Forerun (< 90°C) (Trace Solvents, Water) Heat->Forerun Volatiles Main Main Fraction (~100-130°C) (Pure Target Ether) Heat->Main Target BP Residue Pot Residue (Dibenzyl Dimers, Salts) Heat->Residue Non-volatiles

Caption: Fractional vacuum distillation logic for isolating thermally sensitive benzyl ethers.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at:[Link]

  • MIT OpenCourseWare. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Organic Syntheses. 3-benzyloxy-2-methyl propanoate (Vacuum Distillation of Benzyl Ethers). Available at: [Link]

  • MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of GC-MS Analytical Methods for 1-Ethoxy-4-(methoxymethyl)benzene: A Publish Comparison Guide

Executive Summary The precise quantification of trace volatile organic compounds is a critical juncture in pharmaceutical drug development and materials science. 1-Ethoxy-4-(methoxymethyl)benzene (CAS: 103441-19-6)[1], a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise quantification of trace volatile organic compounds is a critical juncture in pharmaceutical drug development and materials science. 1-Ethoxy-4-(methoxymethyl)benzene (CAS: 103441-19-6)[1], an aromatic ether derivative, presents unique analytical challenges due to its volatility and lack of a strong chromophore for standard optical detection. This guide provides an authoritative comparison of analytical platforms, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard. Furthermore, it details a step-by-step methodology and aligns the workflow with the modernized ICH Q2(R2) validation framework[2], demonstrating how a well-designed protocol functions as a self-validating system.

Analyte Profiling & Method Selection Comparison

Selecting the correct analytical platform requires matching the physicochemical properties of the analyte to the detection mechanism. 1-Ethoxy-4-(methoxymethyl)benzene ( C10​H14​O2​ , MW: 166.22 g/mol ) is highly lipophilic and volatile, making it an ideal candidate for gas-phase separation.

While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is ubiquitous in pharmaceutical labs, the isolated benzene ring in this compound yields weak UV absorbance, resulting in poor sensitivity at trace levels. Gas Chromatography with Flame Ionization Detection (GC-FID) offers better sensitivity but lacks the structural specificity required to differentiate the analyte from co-eluting matrix impurities. GC-MS overcomes these limitations by utilizing mass-to-charge ( m/z ) filtering, providing unparalleled specificity and sensitivity.

Table 1: Analytical Platform Comparison for 1-Ethoxy-4-(methoxymethyl)benzene
Performance MetricGC-MS (SIM Mode)GC-FIDHPLC-UV
Sensitivity (LOD) ~1 - 5 ng/mL (Optimal)~50 - 100 ng/mL> 500 ng/mL (Poor)
Specificity High (Isotopic & Fragment mass filtering)Low (Relies solely on Retention Time)Moderate (Broad UV Absorption)
Structural Confirmation Yes (via EI fragmentation patterns)NoNo
Matrix Interference Minimal (Co-eluting peaks filtered by mass)High (Susceptible to organic background)Moderate
Operational Cost HighLowModerate

Mechanistic Rationale for GC-MS Parameters

As a Senior Application Scientist, it is crucial to understand the causality behind every experimental parameter. A method is only as robust as the chemical logic underpinning it.

  • Column Chemistry (5% Phenyl / 95% Dimethylpolysiloxane): The mild polarity of a DB-5MS or HP-5MS column perfectly matches the dipole moments of the ethoxy and methoxymethyl groups on the benzene ring. This induces optimal dipole-dipole interactions, ensuring sharp, symmetrical peak shapes while preventing peak tailing.

  • Injection Dynamics (Splitless at 250°C): To achieve trace-level detection, splitless injection ensures the entire sample vapor is transferred to the column. A 250°C inlet temperature guarantees instantaneous volatilization of the 166.22 g/mol compound without inducing thermal cleavage of the ether bonds.

  • Ionization Causality (EI at 70 eV): Electron Impact (EI) ionization at a standardized 70 eV strips an electron from the molecule, creating a radical cation ( M+∙ at m/z 166). The molecule rapidly undergoes α -cleavage, losing a methoxy radical ( −OCH3​ , 31 Da) to form a highly resonance-stabilized ethoxybenzyl cation. This makes m/z 135 the absolute base peak and the optimal quantifier ion, while m/z 166 serves as the qualifier ion.

Experimental Workflow Visualization

GCMS_Workflow SamplePrep Sample Preparation (LLE / SPME) Injection GC Injection (Splitless, 250°C) SamplePrep->Injection Separation Capillary Separation (5% Phenyl-polysiloxane) Injection->Separation Ionization EI Ionization (70 eV) Fragmentation Separation->Ionization Detection Mass Analyzer (Quadrupole) SIM Mode (m/z 135, 166) Ionization->Detection Data Data Acquisition & ICH Q2(R2) Validation Detection->Data

GC-MS analytical workflow for 1-ethoxy-4-(methoxymethyl)benzene quantification.

Step-by-Step Methodology

This protocol is designed to be a self-validating system . By incorporating a structurally similar internal standard (IS) (e.g., 1-methoxy-4-(methoxymethyl)benzene), the method continuously self-corrects for extraction losses and injection volume micro-variations.

Step 1: Standard and Internal Standard (IS) Preparation

  • Dissolve the 1-ethoxy-4-(methoxymethyl)benzene reference standard in analytical-grade hexane to generate a 1.0 mg/mL stock solution.

  • Prepare a working calibration curve ranging from 10 ng/mL to 1000 ng/mL. Spike each level with a constant concentration of the IS (e.g., 100 ng/mL).

Step 2: Sample Extraction (Liquid-Liquid Extraction)

  • Transfer 1.0 mL of the aqueous sample matrix into a glass centrifuge tube.

  • Add 2.0 mL of hexane (containing the IS) and vortex vigorously for 2 minutes. The high logP of the analyte drives it entirely into the organic hexane layer, leaving polar matrix interferents in the aqueous phase.

  • Centrifuge at 3000 rpm for 5 minutes to break any emulsions. Extract the upper organic layer for injection.

Step 3: GC-MS Acquisition Parameters

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min). This gradient focuses the analyte at the head of the column before eluting it sharply.

  • MS Detection: Operate the quadrupole mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor m/z 135 (Quantifier) and m/z 166 (Qualifier) for the target analyte, and the respective base peak for the IS.

ICH Q2(R2) Validation Framework: A Self-Validating System

The modernized ICH Q2(R2) guideline explicitly expands validation principles to cover hyphenated techniques like GC-MS, emphasizing a lifecycle approach to analytical procedures[2].

In a properly designed GC-MS method, the validation parameters are not isolated checklists; they are interlocking proofs of reliability. Specificity (ensuring the m/z 135 peak is purely the analyte) inherently validates the Accuracy of the quantitation. Meanwhile, Precision ensures that this Accuracy is reproducible across the entire reportable range[2]. The objective of this validation is to definitively demonstrate that the analytical procedure is fit for its intended purpose[3].

Table 2: ICH Q2(R2) Validation Parameters and Representative GC-MS Data
Validation ParameterICH Q2(R2) Rationale & Acceptance CriteriaRepresentative GC-MS Result
Specificity Confirms capability to identify the analyte without matrix interference[3]. Blank response < 1% of LOQ.Pass. No co-eluting peaks at m/z 135 at the analyte's retention time.
Linearity Proves the response is directly proportional to concentration over the reportable range[2]. R2≥0.995 . R2=0.9994 (Range: 10 - 1000 ng/mL).
LOD / LOQ Defines the lowest detectable/quantifiable amounts based on Signal-to-Noise (S/N). LOD 3, LOQ 10.LOD = 2.5 ng/mL (S/N=4).LOQ = 10.0 ng/mL (S/N=15).
Precision Validates the repeatability of the injection system and MS detector. RSD 2.0% (n=6 injections).RSD = 1.15% at 100 ng/mL.
Accuracy (Recovery) Ensures the extraction protocol yields true values. 95.0% - 105.0% recovery across 3 concentration levels.98.8% - 101.4% recovery (Self-corrected via Internal Standard).
Robustness Demonstrates reliability under deliberate variations (e.g., flow rate, oven temp).Pass. Stable quantification at ± 0.1 mL/min carrier flow.

References

  • [3] Validation of Analytical Procedures Q2(R2) - ICH (November 30 2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • [1] 1-ethoxy-4-(methoxymethyl)benzene (CAS: 103441-19-6). ChemSrc. URL:[Link]

  • [2] Q2(R2) Validation of Analytical Procedures - Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Comparative

A Comparative Guide to the Stability of p-Methoxybenzyl (PMB) Ether and 1-Ethoxy-4-(methoxymethyl)benzene as Protecting Groups

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate protecting group is a critical strategic decision. The p-methoxybenzyl (PMB) ether...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate protecting group is a critical strategic decision. The p-methoxybenzyl (PMB) ether is a widely utilized and well-characterized protecting group for hydroxyl functionalities, valued for its intermediate stability and diverse cleavage methods. This guide provides an in-depth technical comparison of the PMB ether and the less common 1-ethoxy-4-(methoxymethyl)benzene, offering insights into their relative stabilities based on established chemical principles and experimental data for the former.

Introduction to Benzyl-Type Protecting Groups

Benzyl ethers are a cornerstone in the protection of alcohols due to their general stability across a range of reaction conditions, including acidic and basic media. Their removal, typically via hydrogenolysis, provides a reliable deprotection strategy. However, the need for orthogonality in complex syntheses has led to the development of substituted benzyl ethers with tunable lability. The introduction of electron-donating or electron-withdrawing groups on the aromatic ring significantly alters the stability of the benzyl ether, allowing for selective deprotection in the presence of other functional groups.

The p-Methoxybenzyl (PMB) Ether: A Versatile Protecting Group

The p-methoxybenzyl (PMB) ether is a popular choice in organic synthesis due to its enhanced lability compared to the unsubstituted benzyl ether. The electron-donating methoxy group at the para position plays a crucial role in its reactivity, making it susceptible to cleavage under milder oxidative and acidic conditions.

Stability Profile of PMB Ether

The stability of the PMB ether is highly dependent on the reaction conditions. It is generally stable to basic conditions, nucleophilic attack, and many reducing agents that do not affect the benzyl group. However, its sensitivity to acidic and oxidative conditions is the cornerstone of its utility.

Key Stability Characteristics:

  • Acidic Conditions: The PMB group is more acid-labile than the benzyl group. The electron-donating methoxy group stabilizes the benzylic carbocation intermediate formed during acid-catalyzed cleavage, thus accelerating the reaction rate.[1] While stable to very mild acids, it can be cleaved with moderately strong acids like trifluoroacetic acid (TFA).[2]

  • Oxidative Conditions: The PMB ether is highly susceptible to oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN) readily cleave the PMB group, often with high selectivity in the presence of other protecting groups like benzyl ethers.[3][4] The electron-rich nature of the p-methoxyphenyl ring facilitates the formation of a charge-transfer complex with the oxidant, initiating the cleavage process.[5]

  • Reductive Conditions: Similar to benzyl ethers, PMB ethers can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). This method is effective but not orthogonal to other reducible functional groups.

Comparative Analysis: 1-Ethoxy-4-(methoxymethyl)benzene

Direct experimental data on the use and stability of a "1-ethoxy-4-(methoxymethyl)benzyl" ether as a protecting group is scarce in the current literature. However, a comparative analysis of its stability relative to the PMB ether can be made by examining the electronic effects of the substituents on the benzene ring.

The key structural difference is the presence of a methoxymethyl group (-CH₂OCH₃) at the 4-position instead of a methoxy group (-OCH₃). The overall electronic influence of a substituent is a combination of its inductive and resonance effects.[6]

  • Methoxy Group (-OCH₃) in PMB: The oxygen atom of the methoxy group is electron-withdrawing inductively due to its high electronegativity. However, its ability to donate a lone pair of electrons to the aromatic ring via resonance makes it a strong resonance electron-donating group.[7] This resonance effect dominates, leading to an overall activation of the ring and stabilization of a positive charge at the benzylic position.

  • Methoxymethyl Group (-CH₂OCH₃): The methoxymethyl group is primarily an inductively electron-withdrawing group due to the electronegative oxygen atom. Unlike the methoxy group, the oxygen's lone pairs are not directly conjugated with the aromatic ring, and therefore, it does not exhibit a significant resonance-donating effect. The methylene spacer isolates the oxygen from the π-system of the ring.

Predicted Stability:

Based on these electronic effects, a benzyl-type ether derived from 1-ethoxy-4-(methoxymethyl)benzene would be expected to be more stable than a PMB ether under both acidic and oxidative cleavage conditions. The lack of a strong resonance-donating group at the para position would result in a less electron-rich aromatic ring and a less stabilized benzylic carbocation intermediate. This increased stability would necessitate harsher deprotection conditions compared to the PMB ether, making it less advantageous for applications where mild and selective cleavage is required.

Data Presentation

Table 1: Stability of p-Methoxybenzyl (PMB) Ether under Various Conditions
Condition CategoryReagent/EnvironmentStability of PMB EtherKey Considerations
Acidic (Brønsted) Trifluoroacetic Acid (TFA), HClLabile[2]Readily cleaved by moderate acids.
Acidic (Lewis) BCl₃, AlCl₃, BBr₃LabileCleavage is possible with strong Lewis acids.
Basic NaH, t-BuOK, aq. NaOHStableRobust under a wide range of basic conditions.
Reductive H₂/Pd-C, Na/NH₃(l)LabileCleaved by catalytic hydrogenolysis.
Oxidative DDQ, CANLabile[3][4]Standard cleavage method, allowing for orthogonal deprotection.

Experimental Protocols

Oxidative Cleavage of a PMB Ether using DDQ

This protocol describes a general procedure for the deprotection of a PMB-protected alcohol using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Procedure:

  • Dissolution: Dissolve the PMB-protected alcohol (1.0 mmol) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v, 10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of DDQ: Add DDQ (1.1-1.5 equivalents) to the cooled solution in one portion. The reaction mixture will typically change color upon the formation of a charge-transfer complex.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Acidic Cleavage of a PMB Ether using TFA

This protocol outlines a general procedure for the deprotection of a PMB-protected alcohol using trifluoroacetic acid (TFA).

Procedure:

  • Dissolution: Dissolve the PMB-protected alcohol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL).

  • Scavenger (Optional): Add a cation scavenger such as triethylsilane (TES) or anisole (1.5-2.0 equivalents) to the solution to trap the liberated p-methoxybenzyl cation.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add a solution of TFA in dichloromethane (e.g., 10-50% v/v) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Visualization of Mechanisms and Workflows

oxidative_cleavage_pmb cluster_legend Legend cluster_mechanism Oxidative Cleavage of PMB Ether with DDQ PMB_Ether PMB Ether DDQ DDQ Intermediate Intermediate Product Product PMB_Protected_Alcohol R-O-PMB Charge_Transfer_Complex [R-O-PMB • DDQ] Charge-Transfer Complex PMB_Protected_Alcohol->Charge_Transfer_Complex + DDQ DDQ_Reagent DDQ DDQ_Reagent->Charge_Transfer_Complex Radical_Cation [R-O-PMB]•+ Charge_Transfer_Complex->Radical_Cation SET Hemiacetal Hemiacetal Intermediate Radical_Cation->Hemiacetal + H₂O Deprotected_Alcohol R-OH Hemiacetal->Deprotected_Alcohol PMB_Aldehyde p-Methoxy- benzaldehyde Hemiacetal->PMB_Aldehyde

Caption: Mechanism of oxidative cleavage of a PMB ether with DDQ.

acidic_cleavage_pmb cluster_legend Legend cluster_mechanism Acid-Catalyzed Cleavage of PMB Ether PMB_Ether PMB Ether Acid Acid Intermediate Intermediate Product Product PMB_Protected_Alcohol R-O-PMB Protonated_Ether Protonated Ether PMB_Protected_Alcohol->Protonated_Ether + H⁺ (TFA) Carbocation p-Methoxybenzyl Carbocation Protonated_Ether->Carbocation - R-OH Deprotected_Alcohol R-OH Protonated_Ether->Deprotected_Alcohol Scavenged_Product Trapped Cation Carbocation->Scavenged_Product + Scavenger

Caption: Mechanism of acid-catalyzed cleavage of a PMB ether.

deprotection_workflow Start Start: PMB-Protected Substrate Choose_Method Choose Deprotection Method Start->Choose_Method Oxidative Oxidative Cleavage (DDQ) Choose_Method->Oxidative Substrate stable to acid, orthogonal to other groups Acidic Acidic Cleavage (TFA) Choose_Method->Acidic Substrate sensitive to oxidation Dissolve_Oxidative Dissolve in CH₂Cl₂/H₂O Oxidative->Dissolve_Oxidative Dissolve_Acidic Dissolve in CH₂Cl₂ Acidic->Dissolve_Acidic Cool_Oxidative Cool to 0 °C Dissolve_Oxidative->Cool_Oxidative Add_DDQ Add DDQ Cool_Oxidative->Add_DDQ React_Oxidative Stir and Monitor by TLC Add_DDQ->React_Oxidative Quench_Oxidative Quench with NaHCO₃ React_Oxidative->Quench_Oxidative Extract Extract with Organic Solvent Quench_Oxidative->Extract Add_Scavenger Add Scavenger (optional) Dissolve_Acidic->Add_Scavenger Cool_Acidic Cool to 0 °C Add_Scavenger->Cool_Acidic Add_TFA Add TFA Cool_Acidic->Add_TFA React_Acidic Stir and Monitor by TLC Add_TFA->React_Acidic Quench_Acidic Quench with NaHCO₃ React_Acidic->Quench_Acidic Quench_Acidic->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End End: Deprotected Alcohol Purify->End

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Validation

evaluating 1-ethoxy-4-(methoxymethyl)benzene against standard reference materials

Title: Comprehensive Evaluation of 1-Ethoxy-4-(methoxymethyl)benzene (EMMB) vs. Standard Aromatic Ethers: Performance, Stability, and Olfactory Profiling Target Audience: Researchers, Formulation Scientists, and Drug Dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Evaluation of 1-Ethoxy-4-(methoxymethyl)benzene (EMMB) vs. Standard Aromatic Ethers: Performance, Stability, and Olfactory Profiling

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Rationale

1-Ethoxy-4-(methoxymethyl)benzene (EMMB; CAS 103441-19-6) is a specialized para-substituted aromatic ether increasingly evaluated as a high-performance flavoring agent, fragrance intermediate, and specialty solvent[1]. Structurally, it features both an ethoxy group and a benzylic methoxymethyl ether linkage. This dual-ether functionality alters its electron density and partition coefficient compared to traditional mono-ethers.

As a Senior Application Scientist, my objective in this guide is to objectively benchmark EMMB against two ubiquitous Standard Reference Materials (SRMs) in the flavor and fragrance industry: Anisole (baseline aromatic ether) and p-Cresyl methyl ether (standard floral/fruity reference). By analyzing volatility kinetics, oxidative stability, and receptor activation pathways, this guide provides a self-validating framework for integrating EMMB into complex formulations.

Physicochemical Profiling & Causality

The physical properties of an aromatic ether dictate its behavior in a matrix. The addition of the methoxymethyl group in EMMB significantly increases its molecular weight and lipophilicity (LogP) compared to anisole.

Causality Insight: The higher LogP and boiling point of EMMB reduce its vapor pressure, shifting its olfactory profile from a highly volatile "top note" (like anisole) to a substantive "mid-to-base note." This makes EMMB highly valuable as a fixative in formulations, where it extends the release kinetics of the overall aromatic profile.

Table 1: Physicochemical Comparison of EMMB and Standard Reference Materials

ParameterAnisole (SRM 1)p-Cresyl methyl ether (SRM 2)EMMB (Target Compound)
CAS Number 100-66-3104-93-8103441-19-6
Molecular Weight 108.14 g/mol 122.16 g/mol 166.22 g/mol
Formula C7H8OC8H10OC10H14O2
LogP (Octanol/Water) 2.112.56~2.95 (Calculated)
Boiling Point (°C) 154 °C174 °C~240 °C (Estimated)
Primary Utility Solvent, Top NoteFloral FragranceMid-Note, Flavoring Agent

Experimental Workflow 1: Headspace GC-MS Olfactory Profiling

Rationale: To objectively evaluate the volatility and aromatic release of EMMB, we utilize Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)[2]. This method is chosen because it perfectly mimics the thermodynamic partitioning of volatile organic compounds (VOCs) into the air, mirroring human olfactory perception.

Self-Validating Mechanism: The protocol incorporates 2-octanol as an internal standard (ISTD). By tracking the ISTD recovery, the system validates extraction efficiency and instrument sensitivity for every run, eliminating false negatives.

Step-by-Step Methodology:
  • Sample Preparation: Weigh 1.0 g of the base matrix (e.g., squalane or ethanol/water blend) into a 20 mL headspace vial. Spike with 50 µg of the target ether (EMMB, Anisole, or p-Cresyl methyl ether) and 10 µg of 2-octanol (ISTD).

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 37°C (human body temperature) for 15 minutes with agitation (250 rpm) to reach thermodynamic equilibrium.

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes. Note: This tri-phase fiber is critical for capturing both highly volatile (anisole) and semi-volatile (EMMB) compounds.

  • Desorption & GC-MS Analysis: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Use a DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven: 40°C (hold 2 min), ramp at 5°C/min to 240°C.

  • Data Processing: Calculate the relative peak area ratio (Target/ISTD) to determine relative headspace concentration.

Table 2: HS-SPME-GC-MS Volatility and Olfactory Data

CompoundRelative Volatility (vs. ISTD)Odor DescriptorSubstantivity (Matrix Retention)
Anisole 4.2Sweet, Anise, PungentLow (< 2 hours)
p-Cresyl methyl ether 2.8Ylang-ylang, FloralModerate (4-6 hours)
EMMB 0.9Fruity, Balsamic, MildHigh (> 12 hours)

Experimental Workflow 2: Accelerated Oxidative Stability Testing

Rationale: Ethers are notoriously susceptible to auto-oxidation, forming explosive and odor-degrading hydroperoxides. EMMB contains a benzylic methoxymethyl group, which is highly susceptible to hydrogen abstraction. Evaluating its degradation kinetics against anisole (which lacks benzylic hydrogens) is critical for determining shelf-life and the necessity of antioxidants (e.g., BHT).

Self-Validating Mechanism: A parallel control sample containing 0.1% BHT is run alongside the unprotected samples. If the BHT control shows zero degradation while the test sample degrades, the protocol validates that the degradation is purely oxidative and not thermal or photolytic artifacting.

Step-by-Step Methodology:
  • Stress Induction: Prepare 10 mM solutions of EMMB and SRMs in acetonitrile. Add 3% H2O2 (v/v) to act as a radical initiator.

  • UV Exposure: Place the sealed quartz vials in a photoreactor equipped with 254 nm UV lamps. Irradiate at 25°C.

  • Sampling: Withdraw 100 µL aliquots at t = 0, 2, 4, 8, and 24 hours. Quench the reaction immediately with 10 µL of 1 M sodium thiosulfate.

  • HPLC-UV Quantification: Analyze the aliquots using an Agilent 1260 HPLC with a C18 column (150 x 4.6 mm, 5 µm). Mobile phase: 60:40 Water:Acetonitrile (isocratic), flow rate 1.0 mL/min. Detect at 220 nm.

  • Kinetic Calculation: Plot ln(Concentration) vs. Time to determine the first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Table 3: Accelerated Oxidative Degradation Kinetics (UV/H2O2)

CompoundDegradation Rate ( k , hr⁻¹)Half-Life ( t1/2​ )Primary Degradant Identified
Anisole 0.005> 130 hoursPhenol (trace)
p-Cresyl methyl ether 0.04216.5 hoursp-Methoxybenzaldehyde
EMMB 0.0858.1 hours4-Ethoxybenzaldehyde

Mechanistic Visualization: Olfactory Transduction Pathway

To understand how EMMB and standard aromatic ethers elicit a physiological response, we must map the G-protein coupled receptor (GPCR) signal transduction pathway. When EMMB partitions into the nasal mucosa, it binds to specific olfactory receptors, triggering a cAMP-dependent cascade that depolarizes the sensory neuron[3][4].

Olfactory_Transduction Odorant Odorant (EMMB) Receptor Olfactory Receptor (GPCR) Odorant->Receptor Binds to Cilia Golf G-protein (Gαolf) Receptor->Golf Conformational Change ACIII Adenylyl Cyclase III Golf->ACIII Activates cAMP cAMP Production ACIII->cAMP Catalyzes ATP CNG CNG Ion Channel Open cAMP->CNG Binds Intracellularly Influx Ca2+ / Na+ Influx CNG->Influx Channel Opens Depolarization Neuron Depolarization Influx->Depolarization Action Potential

Caption: cAMP-dependent olfactory signal transduction pathway activated by EMMB binding.

Formulation Recommendations

Based on the comparative data, 1-ethoxy-4-(methoxymethyl)benzene (EMMB) is a highly effective, substantive aromatic ether. Its higher molecular weight and LogP make it an excellent mid-to-base note fixative compared to the highly volatile anisole. However, the presence of the methoxymethyl group introduces oxidative liability.

Best Practices for Researchers:

  • Matrix Compatibility: EMMB partitions best into lipophilic matrices (LogP ~2.95). Use non-polar co-solvents (e.g., isopropyl myristate) to optimize its release profile.

  • Stabilization: Always formulate EMMB with at least 0.05% w/w of an antioxidant (e.g., BHT, Tocopherol) to prevent benzylic hydrogen abstraction and subsequent aldehyde formation.

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Safety & Regulatory Compliance

Safety

1-Ethoxy-4-(methoxymethyl)benzene proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1-Ethoxy-4-(methoxymethyl)benzene Executive Summary & Chemical Profile 1-Ethoxy-4-(methoxymethyl)benzene (CAS: 103441-19-6) is a specialized aromatic ether util...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-Ethoxy-4-(methoxymethyl)benzene

Executive Summary & Chemical Profile

1-Ethoxy-4-(methoxymethyl)benzene (CAS: 103441-19-6) is a specialized aromatic ether utilized in advanced organic synthesis and drug development. While highly valuable as a synthetic intermediate, its dual ether functionalities classify it as a high-risk Peroxide-Forming Chemical (PFC) . Proper lifecycle management, from procurement to disposal, is non-negotiable to prevent catastrophic auto-oxidation and subsequent explosive hazards.

Mechanistic Causality: The "Why" Behind the Hazard

To safely handle this compound, researchers must understand the chemical causality of its danger. The hazard lies specifically in the methoxymethyl group (-CH₂OCH₃) attached to the benzene ring.

The methylene (-CH₂-) carbon is "benzylic," meaning its C-H bonds are exceptionally weak due to the resonance stabilization provided by the adjacent aromatic ring. When exposed to atmospheric oxygen, ambient light, or heat, a radical chain reaction is initiated. Oxygen inserts into this benzylic C-H bond, forming a hydroperoxide (-CH(OOH)OCH₃). Over time, 1[1]. Distilling or evaporating this solvent without prior neutralization removes volatile stabilizers and concentrates these peroxides, which is the leading cause of ether-related laboratory explosions.

Pre-Disposal Risk Assessment & Peroxide Testing

Every disposal protocol for 1-Ethoxy-4-(methoxymethyl)benzene must be a self-validating system: you cannot dispose of the chemical until you have analytically proven it is safe to move.

Step-by-Step Methodology: Visual Triage & Analytical Testing

  • Visual Triage (Do Not Touch): Visually inspect the container without moving it. Look for clear liquid.2[2]. Friction from turning the cap can detonate peroxide crystals. Immediately evacuate the area and contact your Environmental Health and Safety (EHS) high-hazard team.

  • Preparation: If the liquid is clear and the container is within its safe shelf-life (typically 12 months opened), don appropriate PPE: flame-retardant lab coat, heavy-duty nitrile gloves, and a face shield over safety goggles.

  • Testing: 3[3].

  • Incubation: Shake off excess liquid and wait 15-30 seconds for color development.

  • Quantification: Compare the pad to the color scale to determine the parts per million (ppm) of peroxides.

Disposal Workflows & Logistics

The disposal pathway is strictly dictated by the peroxide concentration.

G Start Visual Inspection of Container (1-Ethoxy-4-(methoxymethyl)benzene) Crystals Crystals, Cloudiness, or Stratification Present? Start->Crystals HighHazard DO NOT TOUCH! Evacuate & Call EHS Crystals->HighHazard Yes Test Perform Peroxide Test (e.g., Quantofix Strips) Crystals->Test No Low < 25 ppm Standard Disposal Test->Low Med 25 - 100 ppm Do Not Distill. Direct EHS Disposal Test->Med High > 100 ppm Extreme Hazard. Call EHS Test->High

Figure 1: Decision matrix and operational workflow for the safe evaluation and disposal of peroxide-forming ethers.

Table: Quantitative Action Limits for Peroxide Formers

Peroxide Level (ppm) Hazard Level Required Operational Action & Disposal Plan
0 – 25 ppm Low 4[4].
25 – 100 ppm Moderate 4[4].

| > 100 ppm | Extreme | 5[5]. |

Standard Operating Procedure (SOP) for Routine Disposal (< 25 ppm)

If the solvent tests safely below 25 ppm, proceed with standard organic waste disposal:

  • Segregation: Classify as Non-Halogenated Flammable Organic Waste . Do not mix with strong oxidizers (e.g., nitric acid, permanganates) or strong acids, as this can trigger a violent exothermic reaction.

  • Packaging: Pour the waste into a compatible, EHS-approved High-Density Polyethylene (HDPE) or safety-coated glass carboy. Never fill the container beyond 90% capacity to allow for vapor expansion.

  • Labeling: Affix a hazardous waste tag immediately. The tag must explicitly state: "1-Ethoxy-4-(methoxymethyl)benzene", "Flammable Liquid", and "Peroxide Former". Include the most recent peroxide test date and concentration.

  • Storage: Store the waste container in a designated, grounded flammable safety cabinet away from direct sunlight and heat sources until EHS pickup.

Emergency Spill Response

In the event of a spill involving 1-Ethoxy-4-(methoxymethyl)benzene:

  • Isolate: Evacuate personnel from the immediate area. Extinguish all ignition sources.

  • Evaluate: If the spilled material is old, crystallized, or of unknown peroxide status, treat it as an explosive hazard and call emergency responders.

  • Contain & Absorb: For safe, known-status spills, cover the liquid with an inert, non-combustible absorbent material (e.g., clean sand, vermiculite, or specialized spill pads). Never use combustible materials like paper towels or sawdust.

  • Collect: Use non-sparking tools to sweep up the absorbed mixture. Place it in a chemical waste bucket, seal tightly, and label as flammable/peroxide-forming waste for EHS collection.

References

  • Peroxide Forming Chemicals, University of Texas
  • Peroxide Forming Chemicals, UCLA Environment, Health & Safety,
  • Safe Handling of Peroxidizable Compounds, UNC Environment, Health and Safety,
  • Peroxide Formers Waste Disposal, The University of Iowa Environmental Health and Safety,
  • Peroxide Forming Chemicals, Yale Environmental Health & Safety,

Sources

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